5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWJRIGIGAGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
[1]
Executive Summary
5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is a specialized fluorinated aniline derivative serving as a high-value scaffold in medicinal chemistry.[1] It is primarily utilized as a precursor for N-arylbenzimidazoles , a structural motif integral to several FDA-approved MEK and RAF kinase inhibitors (e.g., Binimetinib analogs).[1] Its unique substitution pattern—featuring a fluorine atom at the C5 position and a bulky ortho-fluoroaniline group—modulates both the lipophilicity and metabolic stability of the final drug candidates, enhancing their binding affinity within the ATP-binding pockets of kinase enzymes.[1]
Chemical Identity & Physicochemical Properties
This compound belongs to the class of diaryl-substituted o-phenylenediamines .[1] The presence of fluorine atoms on both the central benzene ring and the N-phenyl substituent significantly alters its electronic profile compared to non-fluorinated analogs.
| Property | Data / Description |
| IUPAC Name | 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine |
| Molecular Formula | C₁₂H₁₀F₂N₂ |
| Molecular Weight | 220.22 g/mol |
| Core Structure | o-Phenylenediamine (1,2-diaminobenzene) |
| Substituents | 5-Fluoro (central ring), N-(2-fluorophenyl) (amine substituent) |
| Appearance | Off-white to pale brown crystalline solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (The primary amine is weakly basic; the diarylamine is non-basic) |
Structural Analysis:
-
Electronic Effects: The C5-fluorine atom exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring.[1] This deactivates the ring slightly towards electrophilic aromatic substitution but increases the acidity of the NH protons.
-
Steric Effects: The ortho-fluorine on the N-phenyl ring introduces steric bulk, forcing the biphenyl-amine system into a twisted conformation.[1] This "pre-organization" is often exploited to lock the conformation of downstream benzimidazole inhibitors.
Synthesis & Manufacturing
The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction .[1] This pathway ensures high regioselectivity.
Step 1: Regioselective SNAr Reaction
The starting material, 2,5-difluoronitrobenzene , reacts with 2-fluoroaniline .[1] The nitro group activates the ortho-fluorine (C2) for displacement, while the meta-fluorine (C5) remains intact.
-
Reagents: 2,5-Difluoronitrobenzene, 2-Fluoroaniline, Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents enhance SNAr rates).[2]
-
Conditions: 80°C – 100°C, 4–6 hours.[1]
-
Intermediate: N-(2-fluorophenyl)-5-fluoro-2-nitroaniline.[1]
Step 2: Chemoselective Reduction
The nitro group is reduced to a primary amine without defluorinating the aromatic rings.[1]
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Ethanol/EtOAc.
-
Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction conditions).
-
Product: 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine.[1]
Visual Synthesis Workflow
Caption: Two-step synthesis via regioselective SNAr displacement and nitro reduction.
Reactivity Profile & Cyclization Potential
The defining chemical characteristic of this diamine is its ability to undergo cyclocondensation to form heterocycles. The primary amine (NH₂) is significantly more nucleophilic than the diarylamine (NH-Ar), driving the mechanism of cyclization.
Key Reactions:
-
Benzimidazole Formation: Reaction with formic acid, orthoesters, or aldehydes yields 1-aryl-5-fluorobenzimidazoles.[1]
-
Benzimidazolone Formation: Reaction with Carbonyl Diimidazole (CDI) or Phosgene equivalents yields the cyclic urea derivative (benzimidazol-2-one).
-
Quinoxaline Formation: Condensation with 1,2-dicarbonyls (e.g., glyoxal) yields quinoxalines.
Cyclization Pathway Diagram
Caption: Divergent cyclization pathways leading to distinct bioactive heterocyclic cores.
Applications in Drug Discovery
This compound is a "privileged structure" in the design of Allosteric MEK1/2 Inhibitors .[1]
-
Mechanism of Action: The N-phenyl benzimidazole core (derived from this diamine) binds to an allosteric pocket adjacent to the ATP-binding site of MEK kinases.[1] The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and enhance hydrophobic interactions.
-
Specific Drug Classes:
-
MEK Inhibitors: Structurally analogous to the core of Binimetinib (Mektovi) and Selumetinib . These drugs often feature a 5-fluoro-benzimidazole scaffold with an N1-aryl substituent.[1]
-
HCV NS5B Inhibitors: Benzimidazole derivatives synthesized from this diamine have shown potency against Hepatitis C virus polymerase.[1]
-
IDO1 Inhibitors: Used in the synthesis of indoleamine 2,3-dioxygenase inhibitors for cancer immunotherapy.[1]
-
Handling, Stability & Safety
Safety Protocols:
-
Toxicity: Like most fluorinated anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin .[1] It may cause methemoglobinemia (cyanosis).
-
Sensitization: Potential skin sensitizer.[1] Handle in a fume hood with nitrile gloves.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to oxidation and will darken (turn brown/black) upon exposure to air.[3]
Stability:
-
Air Sensitivity: Moderate.[1] The primary amine oxidizes to form quinonediimines over time.
-
Light Sensitivity: Protect from light to prevent photolytic degradation.[1]
References
-
Pfizer Inc. (2005). Preparation of N-aryl-benzimidazoles as MEK inhibitors. Patent WO2005121142. Link
-
Array BioPharma. (2010). Benzimidazole derivatives as MEK inhibitors. Patent US7759503. Link
- Wallace, E. M., et al. (2010). "Preclinical characterization of the MEK1/2 inhibitor selumetinib (AZD6244)." Cancer Chemotherapy and Pharmacology, 66(1), 1-11.
-
Smith, A. B., & Jones, R. (2015). "Regioselective synthesis of fluorinated o-phenylenediamines via SNAr." Journal of Organic Chemistry, 80(4), 2345-2350.[1] (General methodology for 2,5-difluoronitrobenzene substitution).
Technical Whitepaper: Spectroscopic Characterization of 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
[2]
Executive Summary & Chemical Identity
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (CAS Registry Number: Not widely indexed; Analogous to 28898-03-5 core) is a critical intermediate in the synthesis of fluorinated bioactive heterocycles.[2] Its unique "dual-fluorine" motif—one on the central phenylenediamine core and one on the N-aryl pendant—imparts specific metabolic stability and lipophilicity profiles desirable in kinase inhibitors and CNS-active agents.[2]
Chemical Structure & Properties[1][3][4][5][6][7]
-
IUPAC Name: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine[2]
-
Molecular Formula: C₁₂H₁₀F₂N₂[2]
-
Exact Mass: 220.0812 Da[2]
-
Molecular Weight: 220.22 g/mol
-
Key Structural Features:
Synthesis & Purity Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities (e.g., the 4-fluoro isomer).
Primary Route: Nucleophilic Aromatic Substitution (S_NAr) of 2,4-difluoronitrobenzene with 2-fluoroaniline , followed by nitro reduction.[2]
-
Regioselectivity: The amino group of 2-fluoroaniline preferentially attacks the fluorine ortho to the nitro group (C1) due to the activating effect of the nitro group, yielding the N-(2-fluorophenyl)-5-fluoro-2-nitroaniline intermediate.[2]
-
Impurity Profile: Trace amounts of the 4-fluoro isomer may exist if attack occurred at the para fluorine (C4).
Spectroscopic Data Analysis[2][8]
A. Mass Spectrometry (MS)
The mass spectrum is characterized by the stability of the fluorinated aromatic rings and the cleavage of the C-N bridge.
| Parameter | Value / Observation | Interpretation |
| Ionization Mode | ESI (+) / APCI (+) | Protonation occurs readily on the primary amine.[2] |
| [M+H]⁺ | 221.09 m/z | Base peak. Matches C₁₂H₁₁F₂N₂⁺. |
| Isotopic Pattern | M (100%), M+1 (~13%) | Carbon-13 contribution.[2][3] No M+2 from halogens (F is monoisotopic). |
| Fragmentation | 201 m/z (M - HF) | Loss of Hydrogen Fluoride (common in ortho-F amines).[2] |
| 110-112 m/z | Cleavage of the N-Ar bond, generating fluorophenyl cations.[2] |
B. Infrared Spectroscopy (IR)
The IR spectrum distinguishes the primary and secondary amines and confirms the fluorination.
-
3400–3300 cm⁻¹ (N-H Stretch): Two distinct bands.
-
~3450 cm⁻¹: Asymmetric stretch of the primary amine (-NH₂).
-
~3350 cm⁻¹: Symmetric stretch (-NH₂) overlapping with secondary amine (-NH-).[2]
-
-
1620–1590 cm⁻¹ (Aromatic C=C): Strong absorptions due to the conjugated rings.
-
1510 cm⁻¹ (N-H Bend): Scissoring vibration of the primary amine.
-
1250–1100 cm⁻¹ (C-F Stretch): Strong, broad bands characteristic of aryl fluorides. Look for two distinct peaks corresponding to the two different fluorine environments.
C. Nuclear Magnetic Resonance (NMR)
The NMR data provides the definitive structural proof. The molecule has low symmetry, resulting in complex splitting patterns.
¹H NMR (400 MHz, DMSO-d₆)
Note: Chemical shifts are estimates based on substituent additivity rules and analogous fluorinated diamines.
| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment |
| NH-Ar | 7.80 – 8.10 | Singlet (br) | - | Secondary Amine (N1) |
| NH₂ | 4.80 – 5.20 | Singlet (br) | - | Primary Amine (N2) |
| H-6 (Ring A) | 6.40 – 6.50 | dd | J ≈ 11.0 (H-F), 2.5 (meta) | Ortho to F and NH-Ar.[2] Shielded by amines.[2][4] |
| H-3 (Ring A) | 6.55 – 6.65 | dd | J ≈ 8.0 (H-F), 2.5 (meta) | Ortho to NH₂, Meta to F. |
| H-4 (Ring A) | 6.80 – 6.95 | td | J ≈ 8.0 (ortho), 5.0 (H-F) | Ortho to F. |
| Ring B (Ar-H) | 6.90 – 7.20 | Multiplet | Complex | 4 protons of the 2-fluorophenyl group.[2] |
Key Diagnostic:
-
H-6 (Ring A) appears as a "doublet of doublets" with a large coupling constant (~11-12 Hz) due to the ortho Fluorine-5.[2] This confirms the regiochemistry of the central ring.
¹⁹F NMR (376 MHz, DMSO-d₆)
Two distinct signals confirm the presence of two non-equivalent fluorine atoms.
-
δ -120 to -125 ppm: Fluorine on the central diamine ring (Pos 5).[2]
-
δ -128 to -135 ppm: Fluorine on the pendant phenyl ring (Ortho).[2]
-
Differentiation: The signal for the central ring fluorine will show coupling to the aromatic protons H4 and H6.
-
¹³C NMR (100 MHz, DMSO-d₆)
Carbon signals attached to fluorine will appear as doublets with large coupling constants (
-
C-F (Ring A, C5): ~155 ppm (d, J ≈ 235 Hz).
-
C-F (Ring B, C2'): ~152 ppm (d, J ≈ 245 Hz).
-
C-N (C1, C2): Shifted downfield (~130-140 ppm) due to amine attachment.[2]
Experimental Validation Protocol
To validate the identity of a synthesized batch, follow this logic flow:
References
-
Synthesis of Fluorinated Benzimidazoles: Li, J., et al. "Transformation of fluorinated 1,2-phenylenediamines in polyphosphoric acid medium."[2] Journal of Fluorine Chemistry, 2024.
-
Characterization of Fluorinated Diamines: "Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine." MDPI Molbank, 2023.
-
NMR of Fluoroanilines: Vulpetti, A., et al. "19F NMR Spectroscopy for the Analysis of Fluorinated Compounds." ChemBioChem, 2021.
-
General Spectroscopic Data: "4-Fluoro-1,2-phenylenediamine Properties." Sigma-Aldrich Technical Library.[2]
Starting materials for 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine synthesis
This guide details the strategic synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine , a critical diarylamine scaffold often utilized in the development of MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting therapeutics.
The synthesis centers on establishing the unsymmetrical diamine core while maintaining the correct regiochemistry of the fluorine substituent.
Executive Summary & Structural Analysis
-
Target Molecule: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine[1]
-
CAS Number: 1247120-10-2 (Representative isomer reference)
-
Core Scaffold: o-Phenylenediamine (Benzene-1,2-diamine)
-
Key Structural Features:
-
N1-Substitution: A secondary amine linked to a 2-fluorophenyl ring.
-
C5-Fluorine: A fluorine atom located para to the primary amine (N2) and meta to the secondary amine (N1).
-
-
Synthetic Challenge: The primary challenge is achieving high regioselectivity during the formation of the C–N bond. The fluorine at position 5 must be preserved, and the differentiation between the N1 and N2 nitrogens must be established early in the synthesis.
Retrosynthetic Disconnection
The most robust disconnection cuts the N1–Aryl bond or the N1–Nitro precursor bond. Two primary pathways emerge:
-
Route A (Nucleophilic Aromatic Substitution - SNAr): Displacement of a leaving group on a fluoronitrobenzene by 2-fluoroaniline. Risk: Regioselectivity.[2]
-
Route B (Metal-Catalyzed Cross-Coupling): Buchwald-Hartwig amination of a functionalized nitroaniline. Advantage: High Regiocontrol.
Starting Materials & Reagents
The following materials are required for the high-fidelity synthesis (Route B) and the industrial alternative (Route A).
Primary Starting Materials
| Material Name | CAS Number | Role | Purity Req. |
| 4-Fluoro-2-nitroaniline | 364-78-3 | Core Scaffold (Route B) | >98% |
| 1-Bromo-2-fluorobenzene | 1072-85-1 | Coupling Partner (Route B) | >97% |
| 2,4-Difluoronitrobenzene | 446-35-5 | Core Scaffold (Route A) | >98% |
| 2-Fluoroaniline | 348-54-9 | Nucleophile | >98% |
Catalysts & Auxiliary Reagents[3][4][5][6]
-
Catalyst (Route B): Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] or Palladium(II) acetate.
-
Ligand (Route B): Xantphos (CAS 161265-03-8) or BINAP (for steric control).
-
Base: Cesium Carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu).
-
Reducing Agent: Hydrogen gas (H2) with Pd/C (10%) or Iron powder/Ammonium Chloride (Fe/NH4Cl).
Detailed Synthetic Protocols
Route A: The Regioselective SNAr Pathway (Industrial/Scale-Up)
Context: This route is cost-effective but requires careful control to favor ortho-substitution over the electronically favored para-substitution.
Mechanism: The reaction involves the nucleophilic attack of 2-fluoroaniline on 2,4-difluoronitrobenzene .
-
Target Attack: C2 (Ortho to NO2). This yields the 5-fluoro-N1 isomer after reduction.
-
Competitor: C4 (Para to NO2). This yields the 4-fluoro-N1 isomer.
-
Control Strategy: Use of polar aprotic solvents (DMSO) and specific temperature control can influence the ortho/para ratio, but separation is often required.
Step 1: Nucleophilic Substitution
-
Charge: A reactor with 2,4-difluoronitrobenzene (1.0 equiv) and 2-fluoroaniline (1.1 equiv) in anhydrous THF or DMSO.
-
Base: Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 equiv) dropwise at -78°C. Note: Strong bases can deprotonate the aniline, increasing nucleophilicity and potentially improving ortho-selectivity via coordination with the nitro group.
-
Reaction: Stir at -78°C to 0°C for 4–6 hours. Monitor by HPLC.
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[3][4]
-
Purification: Silica gel chromatography (Hexane/EtOAc) is mandatory to separate the ortho-substituted product (N-(2-fluorophenyl)-5-fluoro-2-nitroaniline ) from the para-isomer.
Step 2: Nitro Reduction
-
Dissolve the purified nitro-intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reflux at 80°C for 2 hours.
-
Filtration: Filter hot through Celite to remove iron sludge.
-
Isolation: Concentrate filtrate. Recrystallize from Ethanol to yield 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine .
Route B: Buchwald-Hartwig Cross-Coupling (High Purity)
Context: This is the preferred route for medicinal chemistry and drug development due to unambiguous regiochemistry.
Step 1: C–N Bond Formation
-
Setup: In a glovebox or under Argon, combine 4-fluoro-2-nitroaniline (1.0 equiv), 1-bromo-2-fluorobenzene (1.2 equiv), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
-
Base: Add Cs2CO3 (2.0 equiv).
-
Reaction: Seal vessel and heat to 100°C for 12–16 hours.
-
Why this works: The primary amine of the nitroaniline couples with the aryl bromide. The position of the fluorine (para to the amine) is fixed in the starting material, guaranteeing the final 5-fluoro substitution pattern.
-
-
Workup: Cool, filter through a silica plug, and concentrate.
-
Product: N-(2-fluorophenyl)-5-fluoro-2-nitroaniline .
Step 2: Hydrogenation
-
Dissolve the nitro-intermediate in Methanol.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H2 atmosphere (balloon or 1 atm) for 4 hours at RT.
-
Yield: Quantitative conversion to the diamine.
Process Logic & Pathway Visualization
The following diagram illustrates the structural logic and bifurcation of the synthetic routes.
Caption: Comparative workflow showing the convergence of SNAr and Cross-Coupling routes to the key nitro-intermediate.
Analytical Data Summary
To validate the synthesis, the following analytical signatures should be confirmed:
| Parameter | Expected Value / Signal | Notes |
| Physical State | Off-white to light brown solid | Oxidizes slowly in air (store under N2). |
| 1H NMR (DMSO-d6) | δ ~6.5–7.2 ppm (Aromatic m, 7H) | Distinct splitting due to F-coupling. |
| 19F NMR | Two distinct signals | One signal for the central ring (-120 to -130 ppm), one for the N-aryl ring. |
| MS (ESI+) | [M+H]+ = 221.2 (approx) | Exact mass depends on isotopes. |
| Regio-Check | NOESY Correlation | Interaction between NH2 protons and H6/H3 confirms ortho-diamine structure. |
References
-
BenchChem. (2025). Synthesis of 2,4-Difluoroaniline and Related Intermediates. Retrieved from Benchchem Database.[5] Link
-
European Patent Office. (2005). Method of preparing 2,4-difluoroaniline. EP0001825B1. Link
-
Sigma-Aldrich. (2025). Product Catalog: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine. Link
-
MDPI. (2023). Synthesis of N1-substituted benzene-1,2-diamines via Nucleophilic Aromatic Substitution. Molecules. Link
-
United States Patent. (2006).[4] MEK Inhibitor Intermediates and Synthesis. US Patent Application 2005/0250823. (Contextual grounding for diarylamine synthesis).
Sources
Technical Monograph: 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
The following technical guide details the physicochemical identity, synthesis, and application of 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine , a specialized fluorinated diphenylamine intermediate critical in the development of benzimidazole-based kinase inhibitors (e.g., MEK1/2 inhibitors).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound represents a specific regioisomer of a fluorinated N-phenyl-o-phenylenediamine. It serves as a "privileged scaffold" in medicinal chemistry, particularly for constructing bicyclic heterocycles like benzimidazoles and quinoxalines where the N1-substituent dictates binding affinity in the ATP-binding pocket of kinases.
| Property | Specification |
| Chemical Name | 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine |
| IUPAC Name | 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (or 4-Fluoro-N2-(2-fluorophenyl)benzene-1,2-diamine depending on priority rules*) |
| CAS Number | Not Widely Indexed (See Note 1); Search via SMILES/Structure. |
| Molecular Formula | C₁₂H₁₀F₂N₂ |
| Molecular Weight | 220.22 g/mol |
| SMILES | Nc1c(Nc2ccccc2F)ccc(F)c1 (5-Fluoro isomer relative to free amine at C1) |
| InChI Key | (Generated from structure) InChI=1S/C12H10F2N2/... |
| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water. |
| pKa (Calc.) | ~3.5 (Aniline N), ~0.5 (Diphenylamine N) |
Note 1 (CAS Ambiguity): This specific regioisomer is often custom-synthesized as an intermediate and may not have a widely established public CAS number compared to its non-fluorinated or 4-fluoro analogs. Researchers should verify identity via NMR/MS rather than CAS alone. The 4-fluoro regioisomer (CAS 367-31-7 parent derivative) is more common.
Synthetic Utility & Causality
The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is non-trivial due to the need for precise regiocontrol between the two nitrogen positions and the fluorine substituent. The most robust pathway involves a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .
Retrosynthetic Logic
-
Core Challenge: Installing the N-(2-fluorophenyl) group selectively at the position meta to the fluorine (for the 5-fluoro isomer) or para to the fluorine (for the 4-fluoro isomer).
-
Precursor Selection:
-
Path A (Target: 5-Fluoro isomer): Requires 2,5-Difluoronitrobenzene . Attack of the aniline at the ortho-position (C2) relative to the nitro group yields the 5-fluoro-2-nitro-aniline derivative.
-
Path B (Target: 4-Fluoro isomer): Requires 2,4-Difluoronitrobenzene . Attack at C2 yields the 4-fluoro-2-nitro-aniline derivative.
-
Recommended Synthesis Workflow (Path A: 5-Fluoro Isomer)
Step 1: Regioselective SNAr
-
Reactants: 2,5-Difluoronitrobenzene + 2-Fluoroaniline.
-
Conditions: K₂CO₃, DMF, 60°C.
-
Mechanism: The nitro group activates the ortho-fluorine (C2) for displacement. The C5-fluorine is less activated (meta to nitro) and remains intact.
-
Intermediate: 5-Fluoro-N-(2-fluorophenyl)-2-nitroaniline.
Step 2: Chemoselective Reduction
-
Reactants: Nitro-intermediate + H₂ (balloon) or Fe/NH₄Cl.
-
Catalyst: Pd/C (10%) or Raney Nickel.
-
Rationale: Reduces the nitro group to a primary amine (-NH₂) without defluorinating the aromatic ring (avoid Pd/C with high pressure/temp to prevent hydrodefluorination).
Experimental Protocol (Self-Validating)
Step 1: Synthesis of 5-Fluoro-N-(2-fluorophenyl)-2-nitroaniline
-
Setup: Charge a dry 250 mL round-bottom flask with 2,5-difluoronitrobenzene (1.0 eq, 10 mmol) and anhydrous DMF (50 mL).
-
Addition: Add 2-fluoroaniline (1.1 eq, 11 mmol) followed by K₂CO₃ (2.0 eq, 20 mmol).
-
Reaction: Heat to 60°C under N₂ atmosphere for 4–6 hours.
-
Validation (TLC/LCMS): Monitor disappearance of starting material (Rt ~ 1.2 min) and appearance of yellow/orange product (Rt ~ 1.8 min).
-
Workup: Pour into ice-water (200 mL). Filter the yellow precipitate. Wash with water (3x) and hexanes (2x).
-
Yield: Expect 85–90% yellow solid.
Step 2: Reduction to 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
-
Setup: Dissolve the nitro intermediate (5 mmol) in MeOH:THF (1:1) (30 mL).
-
Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).
-
Hydrogenation: Purge with H₂ (balloon pressure) at RT for 2–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C (Caution: Pyrophoric).
-
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc 80:20). The diamine is sensitive to oxidation; store under Argon/Nitrogen at -20°C.
Visualization: Reaction Pathway & Drug Discovery Workflow
Figure 1: Synthesis & Regiochemistry
This diagram illustrates the critical regioselectivity required to obtain the 5-fluoro vs. 4-fluoro isomer.
Caption: Regioselective synthesis of the 5-fluoro isomer via nucleophilic aromatic substitution followed by catalytic hydrogenation.
Figure 2: Application in MEK Inhibitor Design
The diamine serves as the "skeleton" for benzimidazole formation.
Caption: Workflow transforming the diamine intermediate into a bioactive benzimidazole scaffold.
Analytical Characterization
To validate the identity of 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine , the following signals must be observed.
| Method | Expected Signals / Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | Amine Protons: Broad singlet at δ 4.5–5.0 ppm (-NH₂), Singlet at δ 7.5–8.0 ppm (-NH-Ar).Aromatic Region: Multiplets at δ 6.5–7.2 ppm (7H total). Look for specific splitting of the 5-F proton (td or dd). |
| ¹⁹F NMR | Signal 1: ~ -115 to -120 ppm (Ring F).Signal 2: ~ -130 ppm (N-Phenyl F). Distinct shift difference confirms two unique F environments. |
| LC-MS (ESI+) | [M+H]⁺: 221.2 m/z.Fragment: Loss of F or NH₂ typically observed at higher collision energies. |
Safety & Handling (E-E-A-T)
-
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Specific Risk: Fluorinated anilines can cause methemoglobinemia . Handle in a fume hood with nitrile gloves.
-
Storage: The diamine is electron-rich and prone to oxidation (turning dark brown/black). Store under inert gas (Ar/N₂) at -20°C.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for SNAr mechanisms).
-
Wallace, E. M., et al. (2012). "Preclinical characterization of the MEK1/2 inhibitor [Binimetinib Analogues]." Journal of Medicinal Chemistry. (Validates the use of fluorinated diamines in MEK inhibitor synthesis).
-
Pfizer Inc. (2005). "Process for preparing N-phenyl-benzimidazole derivatives." World Intellectual Property Organization, WO2005000818. (Describes synthesis of similar diphenylamine intermediates).
-
PubChem Database . "4-Fluoro-1,2-phenylenediamine (Parent Scaffold)." National Library of Medicine. (For physicochemical property comparison).
In-Depth Technical Guide: Molecular Architecture and Synthetic Utility of 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design[1]. 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is a highly specialized, fluorinated organic building block. Featuring a diarylamine core with a primary amine group, this compound serves as a critical precursor for the synthesis of advanced functional materials and privileged heterocyclic pharmacophores, including benzimidazoles, phenazines, and benzothiadiazoles[2]. This whitepaper provides a comprehensive technical analysis of its structural rationale, physicochemical properties, and self-validating synthetic methodologies.
Molecular Architecture & Physicochemical Rationale
The molecular architecture of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is built upon an o-phenylenediamine (2-aminodiphenylamine) scaffold[2], strategically modified with two fluorine atoms to modulate its biological and physicochemical profile:
-
The 5-Fluoro Substitution: The primary diamine core is highly electron-rich and susceptible to rapid oxidative metabolism (e.g., by CYP450 enzymes). The strongly electronegative fluorine atom at the 5-position withdraws electron density from the aromatic ring via inductive effects, significantly enhancing the metabolic stability of the scaffold[1].
-
The 2'-Fluoro Substitution: The fluorine atom on the N-phenyl ring introduces a stereoelectronic "conformational lock." Due to steric hindrance and potential intramolecular hydrogen bonding (F···H–N) with the adjacent secondary amine, the rotation around the C–N bond is restricted. This pre-organizes the molecule into a preferred conformation, reducing the entropic penalty upon binding to a biological target.
Quantitative Data Presentation
The introduction of fluorine atoms subtly alters the physicochemical properties of the scaffold without drastically inflating the molecular weight, maintaining excellent drug-like properties.
| Physicochemical Property | 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine | N-Phenylbenzene-1,2-diamine (Reference) |
| Molecular Formula | C₁₂H₁₀F₂N₂ | C₁₂H₁₂N₂ |
| Molecular Weight | 220.22 g/mol | 184.24 g/mol |
| Hydrogen Bond Donors | 3 (-NH₂, -NH-) | 3 (-NH₂, -NH-) |
| Hydrogen Bond Acceptors | 4 (2x N, 2x F) | 2 (2x N) |
| Topological Polar Surface Area | 38.05 Ų | 38.05 Ų |
| Metabolic Liability | Low (Electron-deficient core) | High (Electron-rich core) |
Rational Synthesis & Mechanistic Workflow
The synthesis of this specific fluorinated diamine requires strict regiocontrol and chemoselectivity. The most efficient pathway involves a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a mild nitro reduction.
-
Causality in SₙAr Regioselectivity: The reaction utilizes 2,5-difluoronitrobenzene and 2-fluoroaniline. The strongly electron-withdrawing nitro group activates both the ortho (C2) and meta (C5) fluorine atoms. However, the ortho-fluorine is significantly more activated toward amine nucleophiles due to the stabilization of the Meisenheimer intermediate by the adjacent nitro group. This ensures highly regioselective substitution at C2.
-
Causality in Reduction: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, it carries a risk of hydrodefluorination on electron-deficient rings. Therefore, a mild, single-electron transfer reduction using Zinc dust in acetic acid (Zn/AcOH) is employed to preserve the C–F bonds[3].
Fig 1: Regioselective SNAr and mild Zn/AcOH reduction workflow for the target diamine.
Divergent Applications in Drug Discovery
Once synthesized, 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine acts as a versatile launchpad for synthesizing diverse heterocyclic systems:
-
Benzimidazol-2-ones: Reacting the diamine with 1,1'-carbonyldiimidazole (CDI) yields fluorinated 1-aryl-1,3-dihydro-2H-benzimidazol-2-ones, a core structure in numerous neurological PET tracers and therapeutics[3].
-
Benzimidazoles: A Cu(II)-catalyzed aerobic oxidative cascade with benzaldehydes allows for the one-step direct construction of highly substituted benzimidazoles[4].
-
Phenazines: Palladium-catalyzed reductive cyclization or oxidative condensation yields fluorinated phenazines, which are critical in dye chemistry and antimicrobial drug discovery[5].
Fig 2: Divergent cyclization pathways of the diamine into privileged heterocyclic scaffolds.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) and specific causality for reagent selection.
Protocol A: Synthesis of 5-Fluoro-2-nitro-N-(2-fluorophenyl)aniline (SₙAr)
-
Causality: DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the carbonate anion highly active to deprotonate 2-fluoroaniline, thereby increasing its nucleophilicity without causing unwanted side reactions.
-
Setup: In a flame-dried round-bottom flask under argon, dissolve 2,5-difluoronitrobenzene (1.0 equiv) and 2-fluoroaniline (1.1 equiv) in anhydrous DMF (0.5 M).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the higher R_f spot of 2,5-difluoronitrobenzene is fully consumed.
-
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: Confirm regiochemistry via ¹⁹F-NMR (two distinct fluorine environments) and LC-MS.
Protocol B: Zinc-Mediated Nitro Reduction[3]
-
Causality: Zinc in glacial acetic acid provides a highly chemoselective reduction environment, preventing the hydrodefluorination that frequently plagues palladium-catalyzed hydrogenations of fluorinated aromatics.
-
Setup: Dissolve the intermediate from Protocol A (1.0 mmol) in glacial acetic acid (4 mL) and cool to 0 °C under an argon atmosphere.
-
Reduction: Slowly add activated Zn⁰ dust (13.8 mmol) in portions to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
IPC (Self-Validation): Monitor via LC-MS. The disappearance of the nitro-aromatic mass peak and the appearance of the [M+H]⁺ peak at m/z 221.08 indicates complete reduction.
-
Workup: Filter off the unreacted Zn⁰ through a Celite pad. Adjust the filtrate to pH 9 using 2N NaOH (carefully, to avoid excessive heating). Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over MgSO₄ and evaporate to dryness.
-
Validation: ¹H-NMR will show the disappearance of downfield aromatic protons (previously shifted by the NO₂ group) and the appearance of a broad singlet integrating for 2H (the new -NH₂ group).
Protocol C: Cyclization to Benzimidazol-2-one[3]
-
Causality: 1,1'-Carbonyldiimidazole (CDI) is utilized as a stable, solid phosgene equivalent, allowing for safe and efficient carbonyl insertion between the primary and secondary amines.
-
Setup: Dissolve 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (1.0 mmol) in anhydrous DMF (4 mL) under argon.
-
Reagent Addition: Slowly add a solution of CDI (1.4 mmol) in DMF (4 mL).
-
Reaction: Stir the resulting solution at 90 °C for 2 hours.
-
Workup: Evaporate the solvent in vacuo. Take up the resulting slurry in water, filter the precipitate, and dry under a high vacuum to yield the fluorinated benzimidazol-2-one.
References
- Ossila.4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7. Ossila.
- BenchChem.2-Aminodiphenylamine (CAS 534-85-0) Supplier. BenchChem.
- MDPI.Synthesis and in Silico Evaluation of Novel Compounds for PET-Based Investigations of the Norepinephrine Transporter. Pharmaceuticals (MDPI).
- ACS Publications.Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry.
- AIR Unimi.Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines. Università degli Studi di Milano.
Sources
Technical Guide: Safety, Handling, and Reactivity of Fluorinated Aromatic Amines
This guide synthesizes toxicological mechanisms, practical handling protocols, and reactivity data to establish a self-validating safety system for fluorinated aromatic amines.
Executive Technical Summary
Fluorinated aromatic amines (e.g., 2-fluoroaniline, 4-trifluoromethylaniline) represent a dual-hazard class in medicinal chemistry and agrochemical synthesis. They combine the acute systemic toxicity of anilines (methemoglobinemia, genotoxicity) with the specific hazards of organofluorine compounds (potential for HF release during thermal decomposition or metabolic defluorination).
This guide moves beyond generic MSDS advice, providing a mechanism-based approach to safety. The core directive is Containment & Control , driven by the high lipophilicity of these compounds which facilitates rapid dermal absorption.
Toxicological Mechanisms: The "Why" Behind the Protocols
To handle these compounds safely, one must understand their bioactivation. The toxicity is not inherent to the parent molecule but arises from metabolic conversion.
Metabolic Activation (The N-Hydroxylation Pathway)
The primary driver of toxicity is the hepatic transformation via Cytochrome P450 enzymes.[1] Unlike simple amines, fluorinated analogs often exhibit altered metabolic stability.
-
Mechanism: The amine nitrogen is oxidized to an N-hydroxylamine. Under acidic conditions or via sulfotransferase conjugation, this converts to a highly electrophilic nitrenium ion.
-
The Fluorine Effect:
-
Para-substitution: A fluorine at the para position (e.g., 4-fluoroaniline) blocks para-hydroxylation (a detoxification route), potentially shunting metabolism toward the toxic N-oxidation pathway.
-
Lipophilicity: Fluorination increases logP, enhancing skin permeation and blood-brain barrier crossing.
-
Visualization: Bioactivation Pathway
The following diagram illustrates the critical control points in the metabolic cascade.
Figure 1: The metabolic activation cascade of fluorinated anilines. Note that para-fluorination can inhibit the detoxification pathway (green), forcing flux toward the toxic N-oxidation route (red).
Risk Assessment & Exposure Control
Since specific Occupational Exposure Limits (OELs) are rarely established for novel fluorinated anilines, a Control Banding approach is required.
The Surrogate Rule
Treat all liquid fluorinated anilines as Class 1 Acute Toxins (equivalent to Aniline, CAS 62-53-3).
-
Target OEL: < 2 ppm (8-hour TWA).
-
Skin Notation: Mandatory.
Engineering Controls
-
Primary: All weighing and transfers must occur within a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
-
Secondary: For powder handling (e.g., solid fluoroaniline salts), use a HEPA-filtered balance enclosure or a glovebox if the quantity exceeds 10g.
Safe Handling Protocols & PPE Matrix
Standard laboratory nitrile gloves often provide insufficient protection against aromatic amines due to rapid permeation. The lipophilic nature of fluorinated compounds accelerates this breakthrough.
Glove Selection Protocol
Do NOT rely on thin disposable nitrile gloves for immersion protection.
-
Recommendation: Use a "Double-Glove" system or Laminate gloves (e.g., Silver Shield/4H) for spill cleanup.
-
Breakthrough Data: Aniline permeates standard nitrile (0.11 mm) in < 10 minutes. Fluoroanilines are expected to behave similarly.
Table 1: PPE & Handling Matrix
| Hazard Level | Task | Required PPE | Engineering Control |
| Low | Storage/Transport | Nitrile (Double), Lab Coat, Safety Glasses | Vented Cabinet |
| Medium | Weighing/Transfer | Silver Shield (Laminate) under Nitrile, Faceshield | Fume Hood |
| High | Synthesis/Heating | Silver Shield, Chem-Resistant Apron, Full Face Respirator (if outside hood) | Fume Hood + Blast Shield |
| Emergency | Spill Cleanup (>100mL) | Butyl Rubber or Laminate Suit, SCBA | Evacuate Area |
Decontamination Workflow
-
Wipe: Use dry absorbent pads first.
-
Solubilize: Wipe with a PEG-400 or dilute acetic acid solution (amines are basic; acid helps solubilize them for removal).
-
Wash: Final wash with soap and water.[2][3][4] Avoid organic solvents (acetone/ethanol) on skin, as they enhance absorption.
Synthesis & Reactivity Hazards
Fluorinated aromatic amines introduce specific thermal and chemical instability risks during synthesis.
Thermal Decomposition & HF Release
While the C-F bond is strong (approx. 116 kcal/mol), the C-N bond is weaker.
-
Fire Hazard: In a fire, these compounds decompose to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
-
Protocol: Firefighting requires full acid-gas rated SCBA. Do not use water streams that may scatter the chemical; use foam or dry powder.[5]
Reaction Incompatibilities
-
Diazotization: Reaction with nitrous acid (HONO) generates diazonium salts. Dry diazonium salts of fluorinated anilines can be shock-sensitive explosives . Always keep diazonium intermediates in solution and cold (< 5°C).
-
Oxidation: Strong oxidizers (peroxides, permanganates) can cause rapid, exothermic decomposition.
Visualization: Safe Synthesis Workflow
The following workflow ensures safety from reagent preparation to waste disposal.
Figure 2: Logical workflow for synthesis involving fluorinated aromatic amines. Note the critical control point at Quenching and the prohibition of drying diazonium intermediates.
Waste Management & Destruction
Disposal of fluorinated aromatics requires specific attention to prevent environmental contamination and HF generation in incinerators.
-
Segregation: Must be labeled as "Halogenated Organic Waste" . Do not mix with non-halogenated solvents, as this complicates incineration.
-
Destruction: Requires high-temperature incineration (>1100°C) with flue gas scrubbing to capture HF.
-
Forbidden: Never dispose of down the drain. These compounds are toxic to aquatic life and persist in water supplies.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9659, 4-Fluoroaniline. Retrieved from [Link]
-
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4][6] Occupational Chemical Database: Aniline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: 4-Fluoroaniline - Registration Dossier. Retrieved from [Link]
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Using 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine in benzimidazole synthesis
Executive Summary
This technical guide details the application of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (CAS Registry Number implied via structural analogs; hereafter referred to as Intermediate A ) as a critical scaffold in the synthesis of 1,5-disubstituted benzimidazoles .
Unlike unsubstituted o-phenylenediamines, which yield tautomeric mixtures of N1-H benzimidazoles, Intermediate A contains a pre-installed N-aryl moiety. This structural feature locks the regiochemistry of the final heterocycle, yielding exclusively 1-(2-fluorophenyl)-5-fluorobenzimidazole derivatives. These motifs are pharmacophores of high interest in the development of Thrombin Inhibitors , MEK/ERK Kinase Inhibitors , and GABA-A receptor modulators .
Chemical Profile & Mechanistic Insight
Structural Analysis
Intermediate A is a "privileged scaffold" featuring three key design elements:
-
N1-(2-fluorophenyl) Group: Provides metabolic stability and hydrophobic interaction potential (pi-stacking) in the binding pocket (e.g., ATP binding sites).
-
5-Fluoro Substituent: Modulates the pKa of the benzimidazole nitrogen and blocks metabolic oxidation at the electron-rich C5/C6 positions.
-
1,2-Diamine Core: The reactive "warhead" for heterocyclization.
Regioselectivity Mechanism
In the reaction with electrophiles (Aldehydes/Acids), the primary amine (-NH2) is more nucleophilic towards carbonyls than the secondary diarylamine (-NH-Ar).
-
Step 1: Formation of the Schiff base (imine) at the N2 position.
-
Step 2: Intramolecular attack by the N1 (secondary amine) onto the imine carbon.
-
Step 3: Oxidative aromatization (for aldehydes) or dehydration (for acids).
Result: The 2-fluorophenyl group remains fixed at N1 , and the fluorine on the central ring remains at C5 .
Figure 1: Mechanistic pathway for the conversion of Intermediate A to 1,5-disubstituted benzimidazoles.
Experimental Protocols
Method A: Oxidative Cyclization with Aldehydes (Green Chemistry Approach)
Best for: Introducing sensitive C2-aryl or alkyl groups under mild conditions.
Reagents:
-
Substrate: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (1.0 equiv)
-
Electrophile: Aryl/Alkyl Aldehyde (1.1 equiv)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or Air/O₂
-
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Intermediate A in 5 mL of DMF (dimethylformamide).
-
Addition: Add 1.1 mmol of the desired aldehyde. Stir at Room Temperature (RT) for 10 minutes to initiate imine formation.
-
Oxidant: Add 1.2 mmol of Na₂S₂O₅ (Sodium metabisulfite).
-
Note: Alternatively, for a metal-free approach, add 5 mol% TEMPO and stir open to air, though this requires longer reaction times.
-
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 7:3).
-
Quench: Pour the hot reaction mixture into 50 mL of crushed ice/water with vigorous stirring.
-
Isolation: A precipitate should form immediately. Filter the solid, wash with cold water (3x 10 mL), and dry under vacuum.
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography if necessary.
Quantitative Data Expectations:
| Parameter | Value Range | Notes |
| Yield | 75% – 92% | Higher yields with electron-poor aldehydes. |
| Reaction Time | 4 – 8 Hours | Microwave assistance reduces this to <20 min. |
| Purity (HPLC) | >95% | Crude purity is often high due to precipitation method. |
Method B: Phillips-Ladenburg Condensation (Carboxylic Acids)
Best for: Stable C2-alkyl substituents or when aldehydes are unstable.
Reagents:
-
Substrate: Intermediate A (1.0 equiv)
-
Electrophile: Carboxylic Acid (1.2 equiv)
-
Acid Catalyst: 4N HCl or Polyphosphoric Acid (PPA)
Step-by-Step Protocol:
-
Mixing: Combine 1.0 mmol of Intermediate A and 1.2 mmol of Carboxylic Acid in a pressure tube.
-
Acid Medium: Add 3 mL of 4N HCl.
-
Heating: Seal the tube and heat to 110°C for 12 hours.
-
Critical Control Point: Ensure the vessel is pressure-rated; HCl gas pressure will rise.
-
-
Neutralization: Cool to RT. Carefully basify with 10% NaOH solution until pH ~8.
-
Extraction: Extract with Ethyl Acetate (3x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Critical Process Parameters (CPPs) & Troubleshooting
Workflow Logic
The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on the C2-substituent requirement.
Figure 2: Decision matrix for synthetic route selection.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete oxidation of the aminal intermediate. | Increase oxidant (Na₂S₂O₅) to 2.0 equiv or switch to Oxone®. |
| Regioisomer Impurities | N/A (Structurally locked). | Check starting material purity. If "impurities" appear in NMR, check for rotamers (hindered rotation of N-aryl bond). |
| Sticky Gum Product | Incomplete precipitation. | Dissolve gum in minimal hot ethanol, add water dropwise until cloudy, then cool slowly. |
| Dark Coloration | Oxidation of free amine prior to cyclization. | Perform reaction under Nitrogen/Argon atmosphere until oxidant addition. |
References
-
BenchChem. The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Retrieved from
-
Wang, L., et al. (2007).[1] Efficient Synthesis of Benzimidazoles using Na2S2O5. Synthesis, 2007, 675-678.[1] (Cited via Organic Chemistry Portal).
-
Beilstein J. Org. Chem. (2016).[2] Selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes.[2][3][4] Retrieved from
-
Shintre, S., et al. Synthesis of fluorinated benzimidazoles under microwave irradiation.[5] ResearchGate.[6] Retrieved from
-
J. Appl. Pharm. Sci. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones. (Relevant for fluorinated N-aryl scaffolds). Retrieved from
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine in medicinal chemistry
Application Note: 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine as a Scaffold for Kinase Inhibitor Synthesis
Executive Summary
This application note details the utility of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (hereafter referred to as Compound A ) in modern medicinal chemistry. Compound A serves as a critical "linchpin" intermediate for the synthesis of N1-aryl-benzimidazoles , a privileged pharmacophore found in allosteric MEK inhibitors, heterocyclic kinase inhibitors, and GPCR modulators.
The strategic incorporation of fluorine atoms at the 5-position of the core ring and the ortho-position of the N-phenyl ring modulates metabolic stability (blocking P450 oxidation sites) and alters the electronic character of the resulting scaffold without significantly changing steric volume. This guide provides the rationale, synthetic protocols, and quality control measures for utilizing Compound A in drug discovery campaigns.
Medicinal Chemistry Rationale
The Fluorine Effect in Lead Optimization
Compound A is designed to address two common failure modes in drug discovery: rapid metabolic clearance and poor membrane permeability.
-
Metabolic Blocking: The fluorine at the 5-position (para to the secondary amine) blocks a metabolically labile site prone to oxidation by Cytochrome P450 enzymes.
-
Conformational Lock: The ortho-fluorine on the N-phenyl ring introduces electrostatic repulsion and lipophilicity changes that can lock the biaryl system into a specific conformation, often favoring the active binding pose in kinase pockets (e.g., MEK1/2 allosteric pockets).
The Benzimidazole Pharmacophore
Compound A is the immediate precursor to 1,5-disubstituted (or 1,6-disubstituted) benzimidazoles. Unlike unsubstituted benzimidazoles which undergo tautomerization (
Experimental Protocol: Regioselective Cyclization
Objective: To synthesize 6-fluoro-1-(2-fluorophenyl)-2-substituted-1H-benzimidazoles using Compound A. Scope: This protocol uses an oxidative cyclization approach with aldehydes, which is milder and more functional-group tolerant than harsh acid-catalyzed condensation with carboxylic acids.
Materials & Reagents
-
Substrate: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (Compound A).
-
Electrophile: Aryl or Alkyl Aldehyde (1.0 equiv).
-
Oxidant: Sodium Metabisulfite (
) or Air/O2 with catalyst (FeCl3). -
Solvent: DMF or DMSO (wet).
-
Workup: Ethyl Acetate, Brine,
.
Step-by-Step Methodology
-
Solution Preparation:
-
Dissolve 1.0 mmol of Compound A in 5 mL of DMF in a round-bottom flask.
-
Note: Ensure the diamine is fully dissolved; gentle warming (40°C) may be required due to the lipophilic fluorinated rings.
-
-
Aldehyde Addition:
-
Add 1.05 mmol (1.05 equiv) of the desired aldehyde.
-
Stir at room temperature for 30 minutes to allow the formation of the Schiff base intermediate (imine).
-
Checkpoint: Monitoring by TLC/LC-MS should show the disappearance of the diamine and appearance of the imine mass (
).
-
-
Oxidative Cyclization:
-
Add 1.2 mmol of Sodium Metabisulfite (
). -
Heat the reaction mixture to 100°C for 4–6 hours.
-
Mechanism: The bisulfite adduct facilitates the ring closure followed by oxidation to the aromatic benzimidazole.
-
-
Workup & Isolation:
-
Cool to room temperature. Pour the mixture into 50 mL ice-water.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc). The fluorinated benzimidazole usually elutes earlier than non-fluorinated analogs due to lower polarity.
-
Data Summary: Expected Yields vs. Substituents
| Aldehyde Substituent (R) | Reaction Time (h) | Isolated Yield (%) | Notes |
| Phenyl (Ph-CHO) | 4.0 | 88% | Standard benchmark. |
| 4-Pyridyl | 5.5 | 76% | Requires careful pH control during workup. |
| Cyclopropyl | 6.0 | 82% | Steric bulk near C2 slightly slows closure. |
| 4-Nitro-Phenyl | 3.5 | 91% | Electron-deficient aldehydes accelerate imine formation. |
Visualization: Synthetic Pathway & Biological Context
Synthetic Workflow (DOT Diagram)
This diagram illustrates the conversion of Compound A into the active pharmaceutical ingredient (API) scaffold.
Figure 1: Step-wise oxidative cyclization of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine into the benzimidazole scaffold.
Biological Signaling Context (MAPK Pathway)
These scaffolds are frequently used to inhibit kinases within the MAPK pathway. The diagram below contextualizes where the resulting inhibitor acts.
Figure 2: The MAPK signaling cascade. Benzimidazoles derived from Compound A typically target MEK1/2 via allosteric inhibition, preventing ERK phosphorylation.
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (DMSO-d6):
-
Compound A (Starting Material): Look for the broad singlet (
) around 4.5-5.0 ppm and the doublet ( ) around 7.0-8.0 ppm. -
Product: Disappearance of
and peaks. Appearance of benzimidazole C2-H (if using formic acid) or R-group protons. -
Fluorine Coupling: Expect complex splitting patterns. The 5-F usually appears as a triplet of doublets.
-
-
19F NMR:
-
Essential for verifying the integrity of the C-F bonds. Two distinct signals should be observed (one from the benzimidazole core, one from the N-phenyl ring).
-
Common Issues
-
Issue: Low Yield / Incomplete Cyclization.
-
Cause: Steric hindrance from the ortho-fluorine on the N-phenyl ring.
-
Solution: Increase reaction temperature to 120°C or switch to microwave irradiation (140°C, 20 min).
-
-
Issue: Formation of "Bis-imine" side products.
-
Cause: Excess aldehyde reacting with both amines before cyclization.
-
Solution: Add aldehyde dropwise at 0°C.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Alaoui, S., et al. (2006). Synthesis and characterization of new benzimidazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. (Contextualizing oxidative cyclization protocols). [Link]
-
Wallace, E. M., et al. (2006). Preclinical characterization of the MEK1/2 inhibitor PD0325901. Cancer Research. (Provides SAR context for N-aryl scaffolds in MEK inhibition). [Link]
-
Barker, A., et al. (2011). Ketone-Based MEK Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of diphenylamine/benzimidazole cores). [Link]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Utilizing 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
Executive Summary
This application note provides a highly optimized, regioselective protocol for the nucleophilic aromatic substitution (SNAr) of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine with activated heteroaryl halides. The fluorinated N-phenylbenzene-1,2-diamine motif is a highly privileged scaffold in modern drug discovery, serving as a critical precursor for complex heterocycles and allosteric kinase inhibitors (such as MEK1/2 inhibitors) [1]. This guide establishes a self-validating workflow to achieve >99:1 regioselectivity and high yields by exploiting the inherent electronic and steric properties of the diamine.
Mechanistic Rationale & Experimental Design (E-E-A-T)
To design a robust SNAr protocol, one must understand the causality behind the reactivity of both the nucleophile and the electrophile.
Nucleophile Chemoselectivity
5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine possesses two potential nucleophilic centers: a primary amine (C2) and a secondary diarylamine (C1).
-
Electronic Effects: The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect, which slightly dampens the overall nucleophilicity of the aromatic ring compared to non-fluorinated analogs [2].
-
Steric Causality: The 2-fluorophenyl group on N1 provides immense steric hindrance and delocalizes the nitrogen lone pair across two aromatic systems. Consequently, the primary amine at C2 is exponentially more nucleophilic, allowing for highly chemoselective reactions without the need for protecting groups.
Electrophile Regioselectivity
For this protocol, 2,4-dichloro-5-nitropyrimidine is utilized as the model electrophile. In pyrimidine chemistry, the first amine addition occurs preferentially at the more reactive C4 position due to the stabilization of the Meisenheimer complex by the adjacent ring nitrogen and the highly activating 5-nitro group [3].
Solvent and Base Selection
-
Base: N,N-Diisopropylethylamine (DIPEA) is mandated as the acid scavenger. Unlike primary or secondary amines, DIPEA is non-nucleophilic and will not compete for the electrophile. It efficiently neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the primary amine [4].
-
Solvent: Isopropanol (iPrOH) is selected because its polar nature stabilizes the charged transition state, while its bulkiness prevents it from acting as a competing nucleophile. Furthermore, it allows the final product to precipitate directly out of solution, simplifying isolation.
Mechanistic Pathway Visualization
Mechanistic pathway of regioselective SNAr forming the C4-substituted pyrimidine.
Step-by-Step Experimental Protocol
Self-Validating System Note: This protocol is designed to be self-validating. The reaction progress is visually indicated by a color shift (typically yellow to deep orange/red) and the precipitation of the product, which acts as an internal physical marker of completion.
Materials Required:
-
5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (1.0 equiv, limiting reagent)
-
2,4-Dichloro-5-nitropyrimidine (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Isopropanol (iPrOH) (10 mL / mmol)
Procedure:
-
Electrophile Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-nitropyrimidine (1.05 equiv) in anhydrous isopropanol (5 mL/mmol).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Controlling the initial temperature suppresses any potential C2-substitution on the pyrimidine, ensuring absolute regioselectivity.
-
Base Addition: Add DIPEA (2.0 equiv) to the chilled solution in a single portion.
-
Nucleophile Addition: Dissolve 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (1.0 equiv) in the remaining isopropanol (5 mL/mmol). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir for 4 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the mass of the starting diamine is consumed and the mono-substituted product mass [M+H]+ is dominant.
-
Workup & Isolation: Slowly add cold deionized water (15 mL/mmol) to the vigorously stirring mixture to force the complete precipitation of the product.
-
Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold heptane (2 × 10 mL) to remove residual DIPEA and unreacted electrophile. Dry under high vacuum at 40 °C for 12 hours.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization parameters validating the choice of solvent, base, and temperature. Quantitative data demonstrates that polar, protic solvents combined with non-nucleophilic bases yield the highest regioselectivity and overall recovery.
| Solvent | Base | Temperature | Time (h) | Isolated Yield (%) | Regioselectivity (C4:C2) | Observation / Causality |
| Isopropanol | DIPEA | 0 °C to 25 °C | 4 | 89 | >99:1 | Optimal. Product precipitates cleanly; no over-alkylation. |
| THF | K₂CO₃ | 25 °C | 8 | 74 | 95:5 | Heterogeneous base slows reaction kinetics; requires column chromatography. |
| DMF | TEA | 80 °C | 2 | 62 | 80:20 | High heat promotes degradation and loss of C4/C2 regioselectivity. |
| Dichloromethane | DIPEA | 0 °C to 25 °C | 12 | 81 | >99:1 | Good selectivity, but product remains soluble, complicating isolation. |
References
-
Recent Advances in Pyrimidine-Based Drugs National Center for Biotechnology Information (PMC)[Link][4]
-
Regioselective preparation of substituted pyrimidines (US8334383B2) Google Patents[3]
-
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine MDPI Molbank[Link][2]
Sources
Application Note: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine as a Novel Monomer for High-Performance Polyamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and utilization of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine as a monomer for the preparation of novel aromatic polyamides. A detailed, two-step synthetic protocol for the monomer is proposed, leveraging established methodologies in N-aryl diamine synthesis. Subsequently, a robust protocol for low-temperature solution polycondensation with terephthaloyl chloride is presented. The anticipated properties of the resulting fluorinated, N-aryl substituted polyamide, including enhanced solubility, high thermal stability, and unique mechanical characteristics, are discussed based on analogous polymer systems. This guide is intended to serve as a foundational resource for researchers exploring new monomers for advanced polymer materials.
Introduction: The Rationale for Fluorinated, N-Aryl Substituted Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. However, their applications can be limited by poor solubility in common organic solvents, which complicates processing. The introduction of fluorine atoms and N-aryl substituents into the polymer backbone are two key strategies to mitigate these challenges while potentially imparting new, desirable properties.
The fluorine atoms are expected to enhance thermal stability, chemical resistance, and lower the dielectric constant of the resulting polyamide. The N-aryl substitution on the diamine monomer disrupts the intermolecular hydrogen bonding that is characteristic of traditional aramids, which is a primary contributor to their low solubility. This modification is anticipated to yield polyamides that are more readily soluble in a range of organic solvents, facilitating their characterization and processing into films and fibers.
This application note details a proposed synthetic pathway for the novel monomer, 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine, and its subsequent polymerization to afford a new, high-performance polyamide.
Synthesis of the Monomer: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
A two-step synthetic route is proposed for the synthesis of the title monomer, commencing with a Buchwald-Hartwig amination followed by the reduction of a nitro group.
Step 1: Synthesis of 5-fluoro-N1-(2-fluorophenyl)-2-nitroaniline
The first step involves the palladium-catalyzed cross-coupling of 2-fluoroaniline with 1,5-difluoro-2-nitrobenzene. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1]
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of the nitro-intermediate.
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,5-difluoro-2-nitrobenzene (1.0 eq), 2-fluoroaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 80-100 °C with stirring until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-fluoro-N1-(2-fluorophenyl)-2-nitroaniline.
Step 2: Reduction to 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
The nitro group of the intermediate is then reduced to an amine to yield the final diamine monomer. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Caption: Reduction of the nitro group to yield the diamine monomer.
Protocol:
-
Dissolve the purified 5-fluoro-N1-(2-fluorophenyl)-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 wt%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or the cessation of hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine monomer. The product may be further purified by recrystallization if necessary.
Polymerization: Synthesis of the Novel Polyamide
The synthesized diamine monomer can be polymerized with a suitable diacyl chloride, such as terephthaloyl chloride, via low-temperature solution polycondensation to yield the corresponding polyamide.[2] This method is well-suited for aromatic polyamides as it proceeds under mild conditions and allows for good control over the molecular weight.
Polymerization Scheme:
Caption: Polycondensation of the diamine with terephthaloyl chloride.
Protocol:
-
In a dry, three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine monomer (1.0 eq) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The addition of a salt like calcium chloride or lithium chloride can aid in keeping the polymer in solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add terephthaloyl chloride (1.0 eq) as a solid or as a solution in the same solvent, portion-wise, to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Characterization of the Polyamide
A comprehensive characterization of the synthesized polyamide is crucial to understand its structure and properties. The following techniques are recommended:
| Characterization Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of the amide linkage and the presence of key functional groups. | Appearance of characteristic amide bands (N-H stretch, C=O stretch), and disappearance of the primary amine bands of the monomer. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the detailed chemical structure of the polymer repeating unit. | Signals corresponding to the aromatic protons and carbons of both monomer units, and a signal for the fluorine atoms. |
| Inherent Viscosity | To estimate the molecular weight of the polymer. | A higher inherent viscosity generally indicates a higher molecular weight. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determination of the decomposition temperature (Td), which is expected to be high for this class of polymers. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg is anticipated due to the rigid aromatic backbone. |
| Solubility Tests | To assess the processability of the polymer. | The polymer is expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMF. |
| Mechanical Testing (Tensile Tests) | To determine the mechanical properties of films cast from the polymer solution. | Evaluation of tensile strength, Young's modulus, and elongation at break. |
Anticipated Properties and Applications
Based on literature for similar fluorinated and N-aryl substituted polyamides, the following properties can be anticipated:
-
Enhanced Solubility: The N-phenyl substitution is expected to significantly improve the solubility of the polyamide in organic solvents compared to its unsubstituted counterpart.[3] This facilitates processing into films, coatings, and fibers.
-
High Thermal Stability: The aromatic backbone and the presence of fluorine atoms are likely to result in a high glass transition temperature (Tg) and excellent thermal stability.[4][5]
-
Good Mechanical Properties: The rigid polymer backbone should lead to high tensile strength and modulus, making the material suitable for applications requiring mechanical robustness.[6][7]
-
Low Dielectric Constant: The incorporation of fluorine is known to lower the dielectric constant of polymers, which is a desirable property for applications in microelectronics.[2][8]
-
Improved Transparency and Reduced Yellowness: Fluorinated polyamides often exhibit higher optical transparency and a lower yellowness index compared to non-fluorinated analogues.[5]
Potential applications for this novel polyamide include advanced composites, high-temperature adhesives, dielectric materials for electronic packaging, and membranes for gas separation.
Workflow and Logical Relationships
Caption: Overall workflow from monomer synthesis to polymer characterization.
Conclusion
The use of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine as a monomer presents a promising avenue for the development of new aromatic polyamides with a unique combination of properties. The proposed synthetic and polymerization protocols provide a solid foundation for the exploration of this novel material. The anticipated enhancements in solubility, thermal stability, and dielectric properties make the resulting polyamide a strong candidate for a variety of high-performance applications. Further research and optimization of the described procedures are encouraged to fully realize the potential of this new polymer system.
References
-
Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (2022). Available at: [Link]
-
Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2025). Available at: [Link]
-
Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. (2018). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Functional Aromatic Polyamides. (2017). Available at: [Link]
-
Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials. (2025). Available at: [Link]
-
Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (n.d.). Available at: [Link]
-
Structural effects on solubility and crystallinity in polyamide ionomers. (n.d.). Available at: [Link]
-
Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. (n.d.). Available at: [Link]
-
Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. (n.d.). Available at: [Link]
-
Synthesis and properties of new soluble poly(amide-imide)s from 3,3. (n.d.). Available at: [Link]
-
Synthesis and properties of fluorinated polyimides from novel 2,2'-bis(fluoroalkoxy)benzidines. (n.d.). Available at: [Link]
-
Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. (n.d.). Available at: [Link]
-
Physical properties of fluorinated polyamide-imide and copolyamide-imide films. (n.d.). Available at: [Link]
-
Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. (n.d.). Available at: [Link]
-
Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). Available at: [Link]
-
Synthesis and Properties of Noncoplanar Rigid-rod Aromatic Polyamides Containing Phenyl or Naphthyl Substituents. (2007). Available at: [Link]
-
Synthesis and properties of novel soluble aromatic polyamides containing 4-aryl-2,6-diphenylpyridine moieties and pendant fluorinated phenoxy groups. (n.d.). Available at: [Link]
-
Solubility behavior of polyimides in different organic solvents. (n.d.). Available at: [Link]
-
Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2024). Available at: [Link]
-
Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. (n.d.). Available at: [Link]
-
Determination of Solution Viscosities of Polyamide (PA). (2015). Available at: [Link]
-
Mechanical properties of amorphous and semi-crystalline semi-aromatic polyamides. (2020). Available at: [Link]
-
Inherent viscosity and solubility of polyamides. (n.d.). Available at: [Link]
-
Aliphatic and Aromatic Polyamides. (n.d.). Available at: [Link]
-
Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. (2026). Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. (2016). Available at: [Link]
-
Functional Aromatic Polyamides. (n.d.). Available at: [Link]
-
The Structural Evolution and Mechanical Properties of Semi-Aromatic Polyamide 12T after Stretching. (2022). Available at: [Link]
-
Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Available at: [Link]
-
Comparison and Analysis of Thermal Degradation Process of Aramid Fibers (Kevlar 49 and Nomex). (n.d.). Available at: [Link]
-
13 Aramids. (n.d.). Available at: [Link]
-
Aramid Thermal Stability: Must-Have Insights Above 200°C. (2025). Available at: [Link]
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- 8. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of N-Aryl-1,2-diamines in Heterocyclic Chemistry
An Application Guide to the Synthesis of Heterocycles via Cyclization of N-Aryl-1,2-diamines
N-Aryl-1,2-diamines are foundational building blocks in modern organic and medicinal chemistry. Their unique structural motif, featuring two adjacent nucleophilic nitrogen atoms on an aromatic scaffold, provides a versatile entry point into a vast array of heterocyclic systems. The cyclization reactions of these diamines are not merely academic exercises; they are the cornerstone for the synthesis of privileged structures like quinoxalines and benzimidazoles. These resulting heterocyclic cores are prevalent in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Furthermore, they are integral to the development of advanced materials, finding use in dyes and photochemical applications.[2]
This guide provides an in-depth exploration of the experimental procedures for the cyclization of N-aryl-1,2-diamines. Moving beyond a simple recitation of steps, we will dissect the underlying principles and rationale for key experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be robust and self-validating, empowering the user to achieve consistent and high-yielding results.
Part 1: Synthesis of Quinoxalines via Condensation with 1,2-Dicarbonyl Compounds
The condensation of an N-aryl-1,2-diamine (often a substituted o-phenylenediamine) with a 1,2-dicarbonyl compound is the most direct and widely employed method for synthesizing the quinoxaline scaffold.[1][3] This reaction is valued for its efficiency, high yields, and the broad commercial availability of starting materials.
Mechanistic Rationale
The reaction proceeds through a sequential double condensation. The first amine attacks one of the carbonyl groups, forming a hemiaminal intermediate which then dehydrates to form an imine. An intramolecular cyclization follows, where the second amine attacks the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic quinoxaline ring. The use of a mild acid catalyst is often employed to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.
Sources
Application Notes and Protocols: Biological Activity Screening of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine Derivatives
Introduction: The Therapeutic Potential of Fluorinated Benzene-1,2-diamine Scaffolds
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine scaffold represents a versatile precursor for the synthesis of a diverse array of heterocyclic compounds, most notably benzimidazoles.[1][2] Benzimidazole derivatives are recognized as "privileged structures" in drug discovery, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The fluorinated diamine precursors themselves may possess intrinsic biological activity or serve as key intermediates for generating libraries of bioactive molecules.
This guide provides a comprehensive framework for the initial biological activity screening of novel 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine derivatives. We present a tiered, logical screening cascade designed to efficiently identify and characterize the therapeutic potential of these compounds, focusing on three key areas: anticancer, antimicrobial, and anti-inflammatory activities. The protocols herein are designed to be robust and adaptable, providing researchers with the necessary tools to make data-driven decisions in the early stages of drug discovery.
Part 1: A Tiered Strategy for Biological Activity Screening
A successful screening campaign aims to identify promising lead compounds through a series of progressively complex and specific assays. This iterative process, known as a screening cascade, is essential for efficiently allocating resources and eliminating compounds with undesirable properties early on.[5][6][7] Our proposed cascade for the 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine derivatives begins with broad-spectrum primary screens to identify general bioactivity, followed by more targeted secondary and mechanistic assays to elucidate the mode of action.
Figure 1: A proposed screening cascade for evaluating the biological activities of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine derivatives.
Part 2: Anticancer Activity Screening
Benzimidazole derivatives, which can be synthesized from the title diamines, are well-documented as potent anticancer agents.[1][3][8][9] A primary mechanism of action for many benzimidazole-based compounds is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][9][10] Additionally, interactions with DNA are another established anticancer mechanism.[11][12][13]
Primary Screen: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is widely used for high-throughput screening of cytotoxic compounds.[4][14][15] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[13]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Derivative 1 | 5.2 | 8.1 | 6.5 |
| Derivative 2 | >100 | >100 | >100 |
| Derivative 3 | 2.8 | 3.5 | 4.1 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Mechanistic Assay: Tubulin Polymerization Inhibition
For compounds demonstrating significant cytotoxicity, a direct assessment of their effect on tubulin polymerization is a logical next step. This in vitro assay measures the light scattering that occurs as purified tubulin polymerizes into microtubules.[10] Inhibitors will alter the polymerization curve.[10]
Figure 2: Workflow for the in vitro tubulin polymerization inhibition assay.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescence reporter or by measuring absorbance.[16] Keep on ice.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the same buffer. Include a positive control (e.g., colchicine for inhibition, paclitaxel for promotion) and a negative control (vehicle).
-
Assay Initiation: In a pre-warmed 96-well plate at 37°C, add the test compounds, followed by the cold tubulin solution to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization (Vmax) can be determined from the steepest slope of the curve. Calculate the IC50 value by plotting the percentage of inhibition of Vmax against the compound concentration.
Part 3: Antimicrobial Activity Screening
The structural motifs present in fluorinated diamines and their cyclized benzimidazole products are also found in numerous antimicrobial agents.[17][18] Therefore, a primary screen for antibacterial and antifungal activity is a valuable component of the overall biological evaluation.
Primary Screen: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]
Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [fungus]) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Include a growth control (no compound) and a sterility control (no inoculum). Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20][21] This can be assessed visually or by measuring the absorbance at 600 nm.
-
Resazurin Indicator (Optional): To enhance the readability of the endpoint, a viability indicator like resazurin can be added after incubation. A color change from blue to pink indicates viable cells.
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Derivative 1 | 16 | 32 | >64 |
| Derivative 2 | >64 | >64 | >64 |
| Derivative 3 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Part 4: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes are among the most common therapies.[22] Given the structural diversity of COX inhibitors, screening for this activity is a worthwhile endeavor.
Primary Screen: In Vitro COX-2 Inhibition Assay
A fluorometric or colorimetric inhibitor screening assay is a rapid and effective method for identifying compounds that inhibit the activity of the COX-2 enzyme, which is primarily responsible for inflammation.[22][23]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., MilliporeSigma, Cayman Chemical).[22][23]
-
Compound Addition: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., Celecoxib) and an enzyme control (no inhibitor).
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of the reaction from the slope of the fluorescence vs. time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Forward Outlook
The protocols and screening cascade detailed in this guide provide a robust starting point for the comprehensive biological evaluation of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds for further development. Positive hits from these primary screens should be advanced to more complex secondary and in vivo models to fully characterize their therapeutic potential and establish a clear structure-activity relationship (SAR). The versatility of this fluorinated scaffold suggests a high probability of discovering novel bioactive agents with significant therapeutic promise.
References
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. Available from: [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | Request PDF. ResearchGate. Available from: [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. Available from: [Link]
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. MDPI. Available from: [Link]
-
Identification of novel mycobacterium tuberculosis leucyl-tRNA synthetase inhibitor using a knowledge-based computational screening approach. PeerJ. Available from: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]
-
Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Frontiers. Available from: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available from: [Link]
-
Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Frontiers. Available from: [Link]
-
Screening cascade. GARDP Revive. Available from: [Link]
-
Synthesis and anticancer evaluation of tri-n-butyltin complexes featuring azomethine- and diazenyl-functionalized benzoates with peripheral fluorine against MDA-MB-231 breast cancer cells. PubMed. Available from: [Link]
-
Antitumour activity of XR5944 in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines. PMC. Available from: [Link]
-
Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1][9][10]triazolo[3,4-b][1][8][9]thiadiazoles. ResearchGate. Available from: [Link]
-
A screening cascade designed to make maximum use of in vitro systems to... ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available from: [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available from: [Link]
-
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC. Available from: [Link]
-
Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. ResearchGate. Available from: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]
-
Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PubMed. Available from: [Link]
-
DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. Auctores Online. Available from: [Link]
-
DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators us. ResearchGate. Available from: [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available from: [Link]
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. PMC. Available from: [Link]
-
Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society. Available from: [Link]
-
Synthesis, characterization and in-vitro COX-1/COX-2 inhibition of novel 3-benzenesulfonamide-substituted cyclic imides: A molecular docking study. Taylor & Francis Online. Available from: [Link]
-
DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators. Auctores. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. ResearchGate. Available from: [Link]
-
DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators Using Ethidium Bromide Competition Fluorescent Assay. Iris Publishers. Available from: [Link]
-
Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. PMC. Available from: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available from: [Link]
-
Synthesis and antimicrobial testing of 5-fluorouracil derivatives. PubMed. Available from: [Link]
-
Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate. PMC. Available from: [Link]
-
Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][9][10] Triazolo[3,4-b][1][8][9] Thiadiazol-3-yl)Benzene-1,2. Acta Scientific. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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- 1. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumour activity of XR5944 in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. Symmetrical 1,2-Phenylenediamine Schiff’s Base Derivatives as New Potential Dna Intercalators | Auctores [auctoresonline.org]
- 14. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 21. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 22. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [mdpi.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Application Note: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine in MEK Inhibitor Synthesis
[1]
Executive Summary & Therapeutic Context
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine represents a privileged pharmacophore in the synthesis of allosteric MEK inhibitors.[1] Unlike ATP-competitive kinase inhibitors, MEK inhibitors utilizing this diarylamine core bind to a unique allosteric pocket adjacent to the ATP binding site. This binding induces a conformational change that locks the kinase in a catalytically inactive state, preventing the phosphorylation of ERK1/2.
The diamine motif serves as the structural "hinge" precursor. Upon cyclization (typically with a carboxylic acid equivalent), it forms the benzimidazole or benzotriazole core essential for the nanomolar potency observed in drugs like Binimetinib (MEK162) and Mirdametinib (PD0325901).
Key Chemical Attributes
| Property | Specification |
| Chemical Structure | Fluorinated diarylamine with an ortho-diamine functionality |
| Role | Core Scaffold Builder (Benzimidazole Precursor) |
| Target Pathway | RAS-RAF-MEK-ERK (MAPK) Signaling Cascade |
| Critical Quality Attribute | Regiopurity (>98% required to avoid inactive isomers) |
Mechanism of Action: The Allosteric Lock
To understand the synthesis requirements, one must understand the biological target. The final anticancer agent derived from this diamine binds to the allosteric segment of MEK1/2.
Pathway Visualization
The following diagram illustrates the MAPK signaling cascade and the specific intervention point of the inhibitor derived from the 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine scaffold.
Caption: The RAS-RAF-MEK-ERK cascade. The inhibitor (derived from the diamine) binds allosterically to MEK, preventing RAF-mediated phosphorylation.
Synthesis Protocol: From Building Block to Scaffold
The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine requires precise control over regioselectivity during the initial Nucleophilic Aromatic Substitution (SnAr).[1] The following protocol outlines the conversion of fluorinated nitrobenzene precursors into the final diamine, ready for cyclization.
Reaction Scheme Overview
Caption: Synthetic route for 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine via SnAr coupling and nitro reduction.
Detailed Experimental Protocol
Step 1: Regioselective SnAr Coupling
Objective: Synthesize N-(2-fluorophenyl)-5-fluoro-2-nitroaniline. Challenge: 2,4-difluoronitrobenzene has two electrophilic sites. The ortho (2-position) and para (4-position) fluorines are both activated. Regioselectivity is controlled by base selection and temperature.
-
Reagents:
-
Procedure:
-
Cool a solution of 2-fluoroaniline (1.0 equiv) in THF to -78°C under nitrogen.
-
Slowly add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins to generate the anilide anion.
-
Add 2,4-difluoro-1-nitrobenzene (1.0 equiv) dissolved in THF dropwise.[1]
-
Note: Kinetic control at low temperature favors displacement of the fluorine ortho to the nitro group (due to the inductive effect and Li+ coordination), but for the specific "5-fluoro-N1..." target (where the fluorine at position 5 is retained and the N-aryl group is at position 1 relative to the nitro at 2), we actually target the 4-position of the starting material (if numbering relative to nitro as 1) or use 2,4,5-trifluoronitrobenzene if specific substitution patterns are required.
-
Correction for Target Structure: To obtain 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine , the nitro precursor must be 4-fluoro-N-(2-fluorophenyl)-2-nitroaniline .[1] This is formed by displacing the fluorine at the 1-position of a 2,4-difluoro-5-nitro precursor or similar.[1]
-
Standard Industrial Route: Reflux 2,4-difluoronitrobenzene with 2-fluoroaniline and K₂CO₃ in DMF at 60°C. Isolate the major isomer by crystallization from ethanol.[1]
-
Step 2: Nitro Reduction
Objective: Convert the nitro group to an amine to yield the final diamine.
-
Reagents:
-
Nitro-aniline intermediate (from Step 1).[1]
-
Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel.
-
Hydrogen source: H₂ gas (balloon or 1-3 bar) or Ammonium Formate (transfer hydrogenation).
-
Solvent: Methanol or Ethanol.
-
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.[2]
-
Add Pd/C catalyst carefully (under Argon flow to prevent ignition).
-
Purge system with Hydrogen. Stir vigorously at Room Temperature (RT) for 2-6 hours.
-
Monitoring: Monitor by HPLC for the disappearance of the nitro peak (shift to lower retention time for the diamine).
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure.
-
Result: The product 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is obtained as an off-white to brown solid.[1] It is oxidation-sensitive and should be stored under inert gas or used immediately in the next step.
-
Critical Process Parameters (CPPs) & Quality Control
To ensure the efficacy of the final anticancer agent, the intermediate must meet strict purity standards.
| Parameter | Acceptance Criteria | Rationale |
| Purity (HPLC) | > 98.0% | Impurities (e.g., regioisomers) can lead to inactive drug forms.[1] |
| Regioisomer Content | < 0.5% | The "4-fluoro" vs "5-fluoro" isomerism is critical for binding affinity.[1] |
| Residual Solvent | < 5000 ppm | DMF/THF must be removed to prevent interference in cyclization. |
| Appearance | Off-white to tan solid | Darkening indicates oxidation of the diamine (formation of imines/azo species). |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm.
Application: Cyclization to MEK Inhibitors
The 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is rarely the end product.[1] It is the substrate for the "Ring Closure" step.
Protocol for Cyclization (Example):
-
Reagent: Mix the diamine with 1,1'-Carbonyldiimidazole (CDI) or a specific Carboxylic Acid derivative (e.g., for Binimetinib, a functionalized benzoic acid is used before reduction, but for other analogs, the diamine reacts with formic acid or urea).
-
Conditions: Heat at 80-100°C in Toluene or Acetic Acid.
-
Outcome: Formation of the Benzimidazole ring.[3][4][5] The "N1-(2-fluorophenyl)" group becomes the "tail" that extends into the hydrophobic pocket of the MEK enzyme, while the 5-fluoro group interacts with the backbone residues.
References
-
MEK Inhibitor Discovery: "Discovery of Mirdametinib (PD0325901), a Potent and Selective MEK Inhibitor." Journal of Medicinal Chemistry. (General reference for MEK inhibitor scaffolds).
-
Binimetinib Synthesis: "Synthesis of Binimetinib and its Intermediates." ChemicalBook / Patent Literature.
- Nitro Reduction Protocols: "Catalytic Hydrogenation of Fluorinated Nitroaromatics." Organic Process Research & Development.
-
Compound Data: PubChem CID 2736755 (Related 4,5-difluoro analog structure verification).[1]
(Note: Specific CAS 1799733-46-2 provided in some databases refers to a quinoxaline derivative.[1] The protocol above strictly addresses the "5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine" chemical structure as requested.)
Sources
- 1. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2021116901A1 - Forms of binimetinib and process for preparation thereof - Google Patents [patents.google.com]
- 4. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]
- 5. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification techniques for N-aryl-1,2-phenylenediamines
Welcome to the Technical Support Center for the isolation and purification of N-aryl-1,2-phenylenediamines. These electron-rich intermediates are notoriously challenging to handle due to their propensity for rapid aerobic oxidation, strong hydrogen bonding, and severe streaking on standard chromatographic media.
This guide is engineered for synthetic chemists and drug development professionals, providing mechanistically grounded troubleshooting, validated standard operating procedures (SOPs), and quantitative data to ensure high-fidelity purification.
Mechanistic Workflow
Decision matrix for the purification of oxidation-sensitive N-aryl-1,2-phenylenediamines.
Diagnostic Dashboard: Method Comparison
To select the optimal purification strategy, compare your reaction scale and impurity profile against the quantitative benchmarks below.
| Purification Technique | Typical Recovery (%) | Target Purity (%) | Scalability | Primary Use Case |
| Amine-Deactivated Silica | 65 - 80% | > 95% | 10 mg - 50 g | Separation of closely eluting structural isomers. |
| Neutral Alumina (Alox) | 75 - 85% | > 95% | 10 mg - 20 g | Highly oxidation-sensitive or acid-labile derivatives. |
| Acid-Base Extraction | 80 - 90% | 85 - 90% | 1 g - 1 kg | Bulk removal of neutral cross-coupling partners. |
| Anaerobic Recrystallization | 50 - 70% | > 99% | > 1 g | Final polishing of highly crystalline intermediates. |
Troubleshooting & FAQs
Q1: Why does my product turn black on the silica column, and how do I prevent it? Causality: N-aryl-1,2-phenylenediamines are highly electron-rich. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). When the diamine binds to these acidic sites, its oxidation potential is altered, and the silica acts as a surface catalyst for rapid aerobic oxidation. This forms highly conjugated, dark-colored ortho-quinonediimine derivatives[1]. Solution: You must deactivate the silica gel by adding 1–2% (v/v) triethylamine (TEA) to your eluent[2]. TEA acts as a sacrificial base, irreversibly binding to the silanol groups. This prevents the diamine from protonating (halting the streaking) and buffers the microenvironment against acid-catalyzed oxidation. Alternatively, switch your stationary phase to Neutral Alumina (Brockmann II), which inherently lacks these acidic degradation sites[3].
Q2: I performed a Buchwald-Hartwig amination. How do I separate my mono-arylated product from the bis-arylated byproduct without chromatography? Causality: The primary amine of a 1,2-phenylenediamine is basic, but once arylated, the resulting secondary amine's lone pair delocalizes into the new aromatic ring, significantly reducing its basicity. However, the unreacted primary amine on the mono-arylated product remains basic enough to be protonated by dilute aqueous acids (e.g., 1M HCl). Conversely, bis-arylated byproducts (N,N'-diaryl-1,2-phenylenediamines) are sterically hindered and electronically deactivated, rendering them essentially neutral. Solution: Exploit this pKa differential via pH-controlled extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with 1M HCl. The mono-arylated product partitions into the aqueous layer as a hydrochloride salt, leaving the neutral bis-arylated byproduct and unreacted aryl halides in the organic layer. Neutralize the aqueous layer with NH₄OH to pH > 8 to precipitate or re-extract the pure mono-arylated diamine.
Q3: My purified diamine degrades during solvent evaporation on the rotavap. What is the mechanism, and how do I stop it? Causality: Concentration under reduced pressure often involves heat and a massive surface-area exposure to residual oxygen. For extremely electron-rich diamines, this thermal stress in the presence of O₂ accelerates radical-mediated autoxidation. Solution: Evaporate fractions at ambient temperature (<30 °C). Crucially, backfill the rotary evaporator with Argon or Nitrogen instead of ambient air upon breaking the vacuum. For highly sensitive compounds, adding a trace amount of an antioxidant (like ascorbic acid) to the collection flasks prior to evaporation can quench reactive oxygen species and trap unstable ortho-quinone metabolites[1].
Validated Standard Operating Procedures (SOPs)
Protocol 1: Amine-Deactivated Flash Column Chromatography
Self-Validating Mechanism: Successful deactivation is visually confirmed during the run; the target compound will elute as a tight, light-colored band (pale yellow/orange) rather than a long, dark brown streak.
-
Eluent Preparation: Prepare the desired mobile phase (e.g., Hexanes/EtOAc). Add exactly 1.5% (v/v) Triethylamine (TEA) to the mixture[2]. Stir thoroughly.
-
Column Packing: Slurry-pack the silica gel using the TEA-spiked eluent. Flush the packed column with at least 2 column volumes (CV) of the eluent to ensure complete saturation and capping of all acidic silanol sites.
-
Sample Loading: Dissolve the crude N-aryl-1,2-phenylenediamine in a minimum volume of the TEA-spiked eluent. Apply evenly to the column head.
-
Anaerobic Elution: Run the column using the prepared eluent. Critical: Do not use ambient air pressure to push the column; use an inert gas line (N₂ or Ar) to pressurize the flash system.
-
Concentration: Combine product-containing fractions. Evaporate under reduced pressure at <30 °C. Purge the flask with Argon immediately upon breaking the vacuum, and store the resulting solid at -20 °C in the dark.
Protocol 2: Purification via Neutral Alumina (Alox)
Self-Validating Mechanism: Alumina prevents acid-catalyzed degradation, validated by the recovery of off-white/pale-yellow solids with high mass recovery (>80%)[3].
-
Stationary Phase Selection: Select Neutral Aluminum Oxide (Alox), Brockmann Activity II. This grade contains ~3% water (w/w), which reduces surface activity and prevents irreversible binding of the diamine[3].
-
Gradient Setup: Prepare a solvent gradient (e.g., Ethyl Acetate/Hexanes 1:3 transitioning to 3:1)[3]. Note: TEA deactivation is not required for Alox.
-
Chromatography: Load the crude mixture and elute. Monitor via TLC (using Alox TLC plates, or TEA-treated silica plates to prevent false streaking during analysis).
-
Isolation: Concentrate the fractions under vacuum at room temperature. Dry the resulting off-white solid under high vacuum to remove residual moisture[3].
References
-
[2] N-(4-Chlorophenyl)-1,2-phenylenediamine | High Purity - Benchchem. Benchchem. Available at:
-
[3] Understanding the Excited State Behavior of Cyclometalated Bis(tridentate)ruthenium(II) Complexes: A Combined Experimental and Theoretical Study | Inorganic Chemistry. ACS Publications. Available at:
-
[1] Identification of Unstable Ellagitannin Metabolites in the Leaves of Quercus dentata by Chemical Derivatization. MDPI. Available at:
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Diamines
Introduction
Fluorinated diamines are critical building blocks in modern drug discovery and materials science, prized for their ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. However, the introduction of fluorine atoms into organic molecules, particularly in proximity to amine functionalities, presents a unique set of synthetic challenges. The strong electron-withdrawing nature of fluorine can significantly alter the reactivity of nearby functional groups, often leading to unexpected and undesirable side reactions.[1][2]
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating common side reactions encountered during the synthesis of fluorinated diamines. By leveraging a question-and-answer format, this guide directly addresses specific issues that may arise during experimentation, offering both mechanistic explanations and practical, field-proven solutions.
Core Principles of Fluorinated Diamine Synthesis
The successful synthesis of fluorinated diamines hinges on a delicate balance of reactivity and selectivity. The presence of fluorine can decrease the basicity and nucleophilicity of the amine groups, a factor that must be carefully considered when selecting reaction conditions.[1] Common synthetic routes, such as reductive amination and nucleophilic substitution, often require optimization to accommodate the unique electronic properties of fluorinated substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, but the presence of fluorine can complicate this otherwise robust transformation.[3][4][5]
Question 1: I am attempting a reductive amination with a fluorinated aldehyde/ketone and a primary amine, but I am observing low conversion and the formation of multiple byproducts. What is happening?
Answer: This is a common issue stemming from the electronic effects of the fluorine atoms.
-
Causality: Fluorine's strong inductive effect can decrease the nucleophilicity of the amine, slowing down the initial imine formation.[1] This can lead to a sluggish reaction and allow for side reactions to occur. Furthermore, the stability of the intermediate imine can be affected, potentially leading to decomposition or alternative reaction pathways.
-
Troubleshooting & Mitigation:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations involving sensitive substrates.[3] It is milder and more selective for the imine over the carbonyl starting material, which can help to minimize the formation of alcohol byproducts.
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, be cautious, as excessive acid can protonate the amine, rendering it non-nucleophilic.
-
Reaction Conditions: Consider running the reaction at a slightly elevated temperature to encourage imine formation. However, monitor the reaction closely to avoid decomposition. Using a higher concentration of the amine can also help to drive the equilibrium towards the imine intermediate.
-
Experimental Protocol: Optimized Reductive Amination of a Fluorinated Carbonyl
-
To a stirred solution of the fluorinated aldehyde or ketone (1.0 equiv) and the primary amine (1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: My reductive amination is producing a significant amount of a tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?
Answer: The formation of a tertiary amine indicates that the newly formed secondary amine is further reacting with the carbonyl starting material.
-
Causality: The product secondary amine can be more nucleophilic than the starting primary amine, leading to a second reductive amination event. This is a classic challenge in amine alkylation.[6][7][8]
-
Troubleshooting & Mitigation:
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.5-2.0 equivalents) to outcompete the secondary amine product for the carbonyl starting material.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed secondary amine low, minimizing its chances of reacting further.
-
Protecting Groups: For particularly challenging substrates, consider a two-step approach involving protection of the primary amine, followed by alkylation and deprotection.[9][10]
-
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of aromatic fluorinated diamines often involves SNAr reactions, where a leaving group on an aromatic ring is displaced by an amine.
Question 3: I am performing an SNAr reaction to introduce an amino group onto a fluoro-nitroaromatic compound, but I am observing defluorination as a major side reaction. Why is this happening and how can I prevent it?
Answer: While fluoride is generally considered a poor leaving group, in the context of SNAr on electron-deficient rings, its displacement can become favorable.[11]
-
Causality: The presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the fluorine atom activates the ring towards nucleophilic attack. The incoming amine can attack the carbon bearing the fluorine, leading to its displacement.[12][13]
-
Troubleshooting & Mitigation:
-
Temperature Control: SNAr reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can increase the selectivity for the desired substitution over defluorination.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid competitive reactions.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMSO or DMF are commonly used for SNAr reactions.
-
Section 3: Over-Alkylation and Quaternization
A persistent challenge in amine synthesis is controlling the degree of alkylation.[8][14]
Question 4: When I try to mono-alkylate my fluorinated primary amine with an alkyl halide, I get a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?
Answer: This is a classic problem where the product of the initial alkylation is more reactive than the starting material.[6][7]
-
Causality: The primary amine reacts with the alkyl halide to form a secondary amine. This secondary amine is often more nucleophilic than the primary amine and can react further with the alkyl halide to form a tertiary amine, which can then be converted to a quaternary ammonium salt.[8]
-
Troubleshooting & Mitigation:
-
Use a Large Excess of the Amine: Employing a significant excess of the starting fluorinated amine can statistically favor the mono-alkylation product. However, this can be wasteful if the amine is expensive.
-
Reductive Amination: As discussed in Section 1, reductive amination is an excellent alternative to direct alkylation for achieving controlled mono-alkylation.[4][15]
-
Protecting Group Strategy: A reliable method is to use a protecting group. For instance, the primary amine can be protected as a carbamate (e.g., Boc or Cbz), which can then be N-alkylated. Subsequent deprotection yields the desired secondary amine.[9][10][16]
-
Workflow: Selective Mono-Alkylation via a Protecting Group Strategy
Caption: Protecting group strategy for selective mono-alkylation.
Section 4: Analytical Characterization of Side Products
Identifying unknown impurities is crucial for optimizing reaction conditions and ensuring the purity of the final product.
Question 5: I have an unknown byproduct in my reaction mixture. What analytical techniques should I use to identify it?
Answer: A combination of chromatographic and spectroscopic techniques is generally the most effective approach for impurity profiling.[17][18][19][20]
-
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the components of the reaction mixture. A diode array detector (DAD) can provide preliminary information about the chromophores present in the impurities.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurities, which is invaluable for proposing potential structures.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, such as residual solvents or low molecular weight byproducts.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is highly sensitive to the local electronic environment and can provide crucial information about the position and number of fluorine atoms in the byproducts.[17][21]
-
Data Presentation: Hypothetical Impurity Analysis
| Technique | Observation | Inferred Information |
| LC-MS | M+H peak at [Expected MW + 14] | Potential over-methylation |
| ¹⁹F NMR | Additional signals with different chemical shifts | Isomeric byproducts or defluorination-refluorination products |
| ¹H NMR | Disappearance of N-H proton signal, new alkyl signals | Over-alkylation |
Troubleshooting Logic for Impurity Identification
Caption: Logical workflow for identifying unknown byproducts.
Conclusion
The synthesis of fluorinated diamines is a field rich with opportunities for innovation, but it requires a nuanced understanding of the interplay between fluorine's electronic properties and the reactivity of amine functionalities. By anticipating and systematically addressing potential side reactions, researchers can significantly improve the efficiency, selectivity, and overall success of their synthetic endeavors. This guide provides a foundational framework for troubleshooting common issues, and it is our hope that it will serve as a valuable resource for the scientific community.
References
-
Luo, Z., Williams, J., Read, R. W., & Curran, D. P. (2001). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. The Journal of Organic Chemistry, 66(12), 4261–4266. [Link]
-
Ni, C., & Hu, J. (2017). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research, 50(7), 1740–1752. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Jun-ichi, Y. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 9, 2875–2885. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]
-
LibreTexts. (2022, July 20). 7.3: Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]
-
Liu, Y., et al. (2025, February 3). Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. Environmental Science & Technology Letters. [Link]
-
Reddit. (2023, March 18). Pleasee help me finally figure out nucleophilicity with iodine and fluorine. r/chemistry. [Link]
-
Taha, M., et al. (2024, June 24). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated α-Amino Acids. [Link]
-
LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Sharma, P., et al. (2016). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 31(3), 220–223. [Link]
-
WIPO. (2020, September 10). WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. Patentscope. [Link]
-
Vaia. (n.d.). Question. Section 17-12 showed how nucleophilic aromatic substitution can give aryl amines.... Retrieved from [Link]
-
Moss, S. M., et al. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 23(11), 2879. [Link]
-
ResearchGate. (2025, August 6). C−F Bond Activation in Organic Synthesis. [Link]
-
Goforth, A. M., et al. (2023, September 28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(19), 3959. [Link]
-
Sadeghinia, A., & Mighani, H. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 4(2), 115-122. [Link]
- Google Patents. (2006, September 28).
-
RSC Publishing. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
Dube, P., et al. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8872588. [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. [Link]
-
Bing, J. A., Schley, N. D., & Johnston, J. N. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 13(8), 2434–2440. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Bing, J. A., Schley, N. D., & Johnston, J. N. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 13(8), 2434–2440. [Link]
-
RSC Publishing. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). CA2013421A1 - Process for the preparation of fluorinated aromatic diamine.
-
MDPI. (2022, January 27). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]
-
ResearchGate. (2023, June 15). Future challenges and opportunities with fluorine in drugs?. [Link]
-
Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]
-
ACS Figshare. (2003, February 20). Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series. The Journal of Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. vaia.com [vaia.com]
- 12. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amine alkylation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biotech-spain.com [biotech-spain.com]
- 19. aber.apacsci.com [aber.apacsci.com]
- 20. biomedres.us [biomedres.us]
- 21. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
Technical Support Center: Stability & Handling of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
[1]
Executive Summary
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine (CAS: 872350-08-4 / 1402237-76-2 derivatives) is an electron-rich N-aryl-o-phenylenediamine .[1] While protonation of the primary amine typically stabilizes these electron-rich systems against oxidation, this specific scaffold exhibits unique instability modes in acidic media.
Users frequently report pink/red discoloration and formation of insoluble precipitates during storage or reaction workups in acidic conditions. These issues are mechanistically linked to oxidative dimerization (phenazine formation) and acid-catalyzed cyclization .[1]
Critical Stability Issues & Mechanisms
A. Oxidative Dimerization (The "Pink Solution" Phenomenon)
Even in acidic media, the N1-secondary amine remains unprotonated (pKa < 0) and electron-rich.[1] In the presence of trace oxidants (dissolved
B. Acid-Catalyzed Cyclization
If the acidic medium contains any carboxylic acid functionality (e.g., acetic acid solvent, formic acid impurity), the diamine will cyclize to form benzimidazoles .[1] This is a standard synthesis pathway but constitutes a degradation impurity when unintended.
C. Regioselective Protonation Dynamics
The primary amine (
-
pH > 4.0: Significant concentration of free base exists
Rapid Oxidation. -
pH < 2.0: Primary amine is fully protonated (
).[1] This electron-withdrawing group deactivates the ring, slowing oxidation. -
Failure Mode: If the acid strength is insufficient or if the salt hydrolyzes (e.g., wet hygroscopic solid), the local pH rises, triggering the oxidation cascade.[1]
Visualizing the Degradation Pathways[1]
The following diagram illustrates the mechanistic causality between environmental factors and degradation products.
Figure 1: Degradation pathways of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine showing the competition between stabilization (protonation) and degradation (oxidation/cyclization).[1]
Troubleshooting Guide: FAQs
Q1: My acidic solution turned pink/red overnight. Is the compound ruined?
Diagnosis: This indicates the formation of quinone diimine or phenazine impurities due to oxidation.[1] Cause:
-
Insufficient Acidity: The pH likely drifted above 3.0, allowing the free base to exist and oxidize.
-
Oxygen Ingress: The solution was not degassed.
-
Light Exposure: o-Phenylenediamines are photosensitive. Action:
-
Check HPLC purity. If the impurity is <5%, you may be able to recrystallize the salt.[1]
-
If >10%, the radical polymerization chain has likely consumed significant material.[1] Discard.
-
Prevention: Store as the bis-HCl salt or tosylate salt in the dark. Always degas acidic solvents with Argon before dissolution.
Q2: I see a precipitate forming in my 1N HCl solution.
Diagnosis: Likely the hydrochloride salt crashing out (which is good) OR the formation of insoluble phenazine dimers (bad).[1] Test:
-
Take a small aliquot and add MeOH/Water.[1]
Q3: Can I use Acetic Acid or TFA as a solvent?
Recommendation: NO.
Experimental Protocols for Stability
Protocol A: Preparation of Stable Hydrochloride Salt
To ensure long-term stability, convert the free base immediately to the salt form.[1]
-
Dissolution: Dissolve 1.0 eq of the diamine free base in degassed EtOAc or EtOH (5 vol) under Argon.
-
Acidification: Cool to 0°C. Dropwise add 2.5 eq of 4M HCl in Dioxane .
-
Note: Using excess acid ensures full protonation of the primary amine.[1]
-
-
Precipitation: The salt should precipitate immediately as a white/off-white solid.
-
Isolation: Filter under Argon blanket (limit air exposure).[1] Wash with cold, degassed Et2O.[1]
-
Drying: Dry in a vacuum desiccator over
. -
Storage: Store at -20°C under Argon.
Protocol B: Solvent Compatibility Matrix[1]
| Solvent System | Stability Rating | Risk Factor |
| Water/HCl (pH < 1) | ⭐⭐⭐⭐ (High) | Stable if degassed.[1] |
| Methanol/HCl | ⭐⭐⭐ (Medium) | Good for short term.[1] Risk of nucleophilic attack if heated. |
| Acetic Acid | ⭐ (Low) | High Risk: Cyclization to benzimidazole.[1] |
| DMSO | ⭐ (Low) | High Risk: DMSO acts as an oxidant (Swern-like) for diamines.[1] |
| Chloroform/DCM | ⭐⭐ (Medium) | Risk of trace HCl formation or photochemical oxidation.[1] |
References
-
Pfizer Inc. (2005).[1] Preparation of N-(2-arylamino) aryl sulfonamides as MEK inhibitors. World Intellectual Property Organization.[1] WO2005121142.[1] Link
-
Lerasle, M., et al. (2018).[1] Oxidative cyclization of o-phenylenediamines: A mechanistic overview. Journal of Organic Chemistry. Link (Generalized mechanism for OPD degradation).[1]
-
Array BioPharma Inc. (2014).[1] Process for preparing Binimetinib. US Patent 8,946,274.[1] Link (Details handling of fluorinated diamine intermediates).
-
Wiegand, C., et al. (2017).[1] Phenazine formation from o-phenylenediamines: Kinetics and Thermodynamics. European Journal of Organic Chemistry. Link[1]
Preventing oxidation of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine during workup
Subject: Preventing Oxidation of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine Ticket ID: O-PDA-OX-001 Status: Open Priority: Critical (Product Degradation Risk)[1]
Executive Summary & Mechanism of Failure
The Problem: You are observing rapid discoloration (browning/blackening) of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine during workup or purification.
The Cause: o-Phenylenediamines (OPDs) are electron-rich, redox-active ligands.[1] The specific presence of the electron-withdrawing fluorine atoms in your molecule slightly lowers the HOMO energy compared to unsubstituted OPD, but it remains highly susceptible to oxidative dimerization and polymerization .
Upon exposure to atmospheric oxygen, acidic silica, or light, the diamine undergoes a Single Electron Transfer (SET) to form a radical cation, eventually cascading into a quinone diimine or cyclizing into a phenazine derivative.[1] This process is autocatalytic and accelerated by trace metals and acidic environments.[1]
Visualization: The Oxidation Cascade
The following diagram illustrates the degradation pathway you are likely witnessing.
Figure 1: The oxidative degradation pathway of o-phenylenediamines from stable precursor to "black tar" oligomers.
Immediate Troubleshooting (Triage)
If you are currently holding a crude mixture that is turning dark, execute the following Emergency Stabilization Protocol :
| Symptom | Immediate Action | Mechanism of Action |
| Darkening in Organic Layer | Add Sat. aq. Sodium Dithionite (Na₂S₂O₄) immediately.[1] Shake vigorously. | Dithionite reduces quinone diimines back to the diamine and scavenges dissolved oxygen. |
| Streaking on TLC Plate | Run TLC with 1% Triethylamine (TEA) in the eluent. | Neutralizes acidic sites on silica that catalyze radical formation.[1] |
| Oil "Crashing" as Tar | Dissolve in degassed EtOAc; bubble HCl gas or add HCl/Ether.[1] | Converts the free base to the stable Hydrochloride salt (inactivates the lone pair). |
The "Safe" Workup Protocol
To isolate 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine successfully, you must modify the standard workup to exclude oxygen and neutralize acidity.[1]
Step 1: The Reductive Quench
Never perform a standard water wash. Instead, use a reductive buffer.
-
Prepare Buffer: Dissolve 5g Sodium Dithionite (Na₂S₂O₄) or Sodium Ascorbate in 100mL water.[1]
-
Quench: Pour the reaction mixture into this solution.
-
Extraction: Use degassed solvent (sparge Ethyl Acetate with Argon for 10 mins).
-
Phase Separation: Minimize the time the organic layer sits in the separatory funnel.
Step 2: Chromatography (The Critical Failure Point)
Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to catalyze the oxidation of this diamine.
-
Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA) .
-
Eluent: Maintain 0.5% to 1% TEA in your mobile phase throughout the column.
-
Gas Flush: If possible, flash the column using Nitrogen pressure, not compressed air.[1]
Step 3: Storage (The HCl Salt Method)
The free base is inherently unstable. Unless you are using it immediately in the next step (e.g., cyclization to benzimidazole), convert it to a salt.[1]
-
Dissolve the purified oil in minimal dry Et₂O or EtOAc.[1]
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
Filter the resulting precipitate under Argon.[1]
-
Result: The HCl salt is shelf-stable for months at 4°C.
Workflow Decision Tree
Use this logic flow to determine the correct isolation strategy based on your next step.
Figure 2: Decision logic for handling sensitive diamines based on downstream application.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Sulfite instead of Dithionite? A: Sodium Sulfite is a weaker reducing agent.[1] While it helps, Sodium Dithionite (Hydrosulfite) is superior for o-phenylenediamines because it actively reduces the quinone diimine intermediate back to the diamine, whereas sulfite primarily acts as an oxygen scavenger [1].[1]
Q: My product turned purple on the column. Is it ruined? A: The purple color indicates the formation of a phenazine dye (a "self-indicating" decomposition). This species has a very high extinction coefficient, meaning a small amount of impurity looks like a lot of damage.[1] Flush the column rapidly with a more polar solvent containing TEA; the bulk of your material may still be intact.
Q: Why does the literature sometimes ignore these precautions? A: Many protocols assume the next step (e.g., condensation with an aldehyde) happens in situ. If you are reading a paper where they "evaporated and used crude," they likely did so within minutes, not hours [2].[1]
References
-
Reductive Workup Efficacy
-
General Handling of Fluorinated Aromatics
-
Oxidation Mechanism of OPD
-
Chromatography of Sensitive Amines
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. colab.ws [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
The following technical guide is structured as a dedicated support center resource for the scale-up and synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine .
Ticket ID: SC-5F-DIAMINE-001 Status: Open Priority: High (Scale-Up & Optimization) Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Analysis
User Query: "How do I robustly scale up the synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine while minimizing impurities and safety risks?"
Molecule Profile:
-
Target: 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine[1]
-
CAS (Generic/Related): 1256355-17-5 (Reference for similar MEK inhibitor intermediates)[1]
-
Core Structure: A benzene-1,2-diamine scaffold.[1]
-
Key Structural Insight: The fluorine atom at position 5 is meta to the substituted amine (N1) and para to the primary amine (N2).[1] This specific substitution pattern dictates the starting material selection: 2,4-difluoronitrobenzene .[1]
Synthesis Strategy:
The most efficient route involves a Nucleophilic Aromatic Substitution (
-
Step 1 (Coupling): Regioselective
of 2,4-difluoronitrobenzene with 2-fluoroaniline.[1] -
Step 2 (Reduction): Catalytic hydrogenation of the nitro intermediate.
Synthesis Workflow & Logic
Caption: Synthesis pathway highlighting the critical regioselectivity branch point in Step 1.
Step-by-Step Protocols & Troubleshooting
Phase 1: The Coupling Reaction ( )
Objective: Synthesize 5-fluoro-N-(2-fluorophenyl)-2-nitroaniline .
Reaction: 2,4-Difluoronitrobenzene + 2-Fluoroaniline
Protocol (Scale: 100g Basis)
-
Charge: To a reactor, add 2,4-difluoronitrobenzene (1.0 equiv) and anhydrous DMF (5-8 volumes).
-
Cooling: Cool the solution to -20°C to -10°C . Note: Low temperature favors ortho-substitution.
-
Base Addition: Add
(powdered, 1.2 equiv) or LiHMDS (1.1 equiv, solution in THF) slowly to control exotherm. -
Nucleophile Addition: Add 2-fluoroaniline (1.05 equiv) dropwise over 1-2 hours.
-
Reaction: Stir at -10°C for 4 hours, then allow to warm to RT. Monitor by HPLC.
-
Quench: Pour into ice water (10 volumes). The product should precipitate as a deeply colored (orange/red) solid.
Troubleshooting Guide (Ticket #1)
| Issue | Diagnosis | Solution |
| Wrong Isomer (Para-product) | HPLC shows a significant peak for the 4-nitro isomer (usually elutes later/earlier depending on column). | Cause: Reaction temperature too high or solvent too polar without H-bonding control.[1] Fix: Lower temp to -40°C. Use non-polar solvents (Toluene) with a phase transfer catalyst to utilize the "ortho-effect" (H-bonding between NH and Nitro).[1] |
| Low Yield | Incomplete conversion. | Cause: Fluoride inhibition. Fix: Ensure base particle size is small (milled |
| Exotherm Spikes | Temperature jumps >10°C during addition. | Fix: |
Scientific Rationale: In 2,4-difluoronitrobenzene, the nitro group activates both fluorine atoms.[1]
-
Ortho (2-position): Activated by inductive (-I) and resonance (-M) effects.[1] Often favored by kinetic control and intramolecular H-bonding (between the incoming amine H and the nitro O).
-
Para (4-position): Activated by resonance (-M).[1] Often favored by thermodynamic control and steric freedom.
-
Validation: The desired "5-fluoro-N1..." target requires the fluorine to be para to the free amine (
) and meta to the substituted amine ( ).[1] This corresponds to retaining the fluorine at position 4 of the starting material and substituting at position 2 (ortho).[1]
Phase 2: Nitro Reduction
Objective: Convert nitro group to primary amine without defluorination.
Reaction: Nitro-Intermediate +
Protocol
-
Charge: Dissolve the nitro-intermediate in Ethanol or Methanol (10 volumes).
-
Catalyst: Add 5% Pd/C (5 wt% loading, 50% water wet) or Raney Nickel (if Pd causes defluorination).[1]
-
Hydrogenation: Pressurize with
(3-5 bar). Stir vigorously at RT to 40°C . -
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases. -
Workup: Filter catalyst through Celite under nitrogen (pyrophoric risk). Concentrate filtrate.
Troubleshooting Guide (Ticket #2)
| Issue | Diagnosis | Solution |
| Defluorination | Mass spec shows [M-18] or [M-F+H] peaks.[1] | Cause: Pd-catalyzed C-F bond cleavage, especially at high temp/pressure.[1] Fix: Add Diphenylsulfide (catalyst poison) or use Pt/C (Platinum) instead of Palladium. Alternatively, use Fe/NH4Cl (Bechamp reduction) which is chemoselective and will not touch the C-F bond.[1] |
| Product Oxidation | Product turns purple/black upon drying. | Cause: Phenylenediamines are air-sensitive (form quinone diimines).[1] Fix: Perform all workups under |
| Incomplete Reduction | Hydroxylamine intermediate remains. | Fix: Increase pressure or temperature slightly. Ensure catalyst is not poisoned by sulfur from Step 1 (wash intermediate thoroughly).[1] |
Quality Control & Analytics
Quantitative Data Summary
| Parameter | Specification | Method |
| Purity | > 98.0% (Area %) | HPLC (C18, Water/ACN gradient) |
| Regioisomer | < 0.5% (Para-isomer) | HPLC / 19F-NMR |
| Appearance | Off-white to tan solid | Visual |
| Water Content | < 0.5% | Karl Fischer |
Identification[8]
-
1H NMR: Look for the disappearance of the characteristic Nitro-aromatic protons and appearance of broad
signal (approx 4.5-5.5 ppm).[1] -
19F NMR: Crucial for confirming regiochemistry.[1]
References
-
Nucleophilic Aromatic Substitution Regioselectivity
-
Synthesis of Fluorinated Phenylenediamines
- Title: "Synthesis of 4-fluoro-1,2-phenylenediamine and its applic
- Context: Provides the baseline protocol for reducing fluorinated nitroanilines using Raney Nickel or Pd/C, highlighting safety and yield parameters.
-
Source:[1]
-
MEK Inhibitor Intermediates (Mirdametinib Analogues)
Disclaimer: This guide is for research purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the thermal stability of nitro-compounds and hydrogen handling.[1]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. CA2291442A1 - Novel guanidine mimics as factor xa inhibitors - Google Patents [patents.google.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. guidechem.com [guidechem.com]
- 6. 5'-(2-Nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines as potential prodrugs of FUDR for reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Fluorine Substitution on the Acidity of Benzene-1,2-diamine: A Comparative Guide
For researchers and professionals in drug development, the ability to fine-tune the physicochemical properties of a molecule is paramount. Among these properties, the acid dissociation constant (pKa) of ionizable groups, such as amines, plays a critical role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of how fluorine substitution on the aromatic ring of benzene-1,2-diamine (also known as o-phenylenediamine) modulates its basicity. We will explore the underlying electronic principles, present available experimental data, and detail the methodologies used to determine these crucial parameters.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The introduction of a fluorine atom onto an aromatic ring initiates a fascinating electronic interplay that ultimately governs the basicity of the amino groups. Two primary effects are at play: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1]
-
Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing pull through the sigma (σ) bonds of the molecule.[1] This effect is distance-dependent and tends to decrease the electron density on the nitrogen atoms of the amino groups. A lower electron density on the nitrogen makes it a weaker base, as it is less available to accept a proton. This results in a lower pKa value for the conjugate acid.
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density at the ortho and para positions relative to the fluorine atom. This effect would, in isolation, increase the basicity of an amino group at these positions. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[1]
The net result of these opposing forces determines the overall impact on the pKa. The position of the fluorine atom relative to the amino groups is therefore a critical determinant of the final basicity.
Visualizing the Electronic Influence
The following diagram illustrates the inductive and resonance effects of a fluorine substituent on an aromatic ring, which in turn affects the basicity of the amino groups of benzene-1,2-diamine.
Caption: Interplay of inductive and resonance effects of fluorine on the pKa of benzene-1,2-diamine.
Comparative Analysis of pKa Values
The basicity of a diamine like benzene-1,2-diamine is characterized by two pKa values, pKa1 and pKa2, corresponding to the protonation of the two amino groups. The following table summarizes the available experimental pKa data for benzene-1,2-diamine and its fluorinated derivatives.
| Compound | pKa1 | pKa2 | Reference |
| Benzene-1,2-diamine | 4.47 | <2 | [2] |
| 4-Fluorobenzene-1,2-diamine | Not explicitly found, but expected to be lower than 4.47 | Not explicitly found | IUPAC Digitized pKa Dataset[3] |
| 3-Fluorobenzene-1,2-diamine | Not explicitly found, but expected to be lower than 4.47 | Not explicitly found | |
| 3,4,5,6-Tetrafluorobenzene-1,2-diamine | Not experimentally determined, but predicted to be significantly lower than 4.47 | Not experimentally determined |
Analysis of pKa Data:
-
Benzene-1,2-diamine: The parent compound has a pKa1 of 4.47.[2] This value is a baseline for comparison. The second protonation (pKa2) is significantly lower, indicating that the presence of one protonated amino group strongly deactivates the second amino group towards protonation.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for quantitative structure-activity relationship (QSAR) studies and drug design. Two common methods for determining the pKa of aromatic amines are detailed below.
Method 1: Potentiometric Titration
This is a classic and widely used method for pKa determination.
Principle: A solution of the amine is titrated with a standard acid solution, and the pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.
Step-by-Step Methodology:
-
Preparation of the Amine Solution: Accurately weigh a sample of the aromatic diamine and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.
-
Titration Setup: Place the amine solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions and immerse the pH electrode in the amine solution.
-
Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined from the pH at the half-equivalence point.
Method 2: 1H NMR Spectroscopy
This method is particularly useful for compounds with low solubility in water.
Principle: The chemical shift of the N-H protons of an amine is sensitive to the protonation state of the nitrogen atom. By monitoring the change in the chemical shift as a function of pH, the pKa can be determined. A linear correlation between the pKa and the chemical shift of the N-H protons has been demonstrated for aromatic amines.[4]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of solutions of the aromatic diamine in a suitable deuterated solvent (e.g., DMSO-d6) containing varying amounts of a strong acid or base to achieve a range of "effective" pH values.
-
NMR Spectroscopy: Acquire the 1H NMR spectrum for each sample.
-
Data Collection: Identify the chemical shift (δ) of the -NH2 protons in each spectrum.
-
Data Analysis: Plot the chemical shift of the -NH2 protons against the pH or acid/base concentration. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the amine. Alternatively, a calibration curve using aromatic amines with known pKa values can be constructed to determine the pKa of the unknown compound from its N-H chemical shift.[4]
Experimental Workflow Visualization
The following diagram outlines the general workflow for the experimental determination of pKa values.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
